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  • Product: methyl 5-amino-1H-indazole-4-carboxylate
  • CAS: 78416-43-0

Core Science & Biosynthesis

Foundational

Advanced Scaffold Engineering: The Role of Methyl 5-amino-1H-indazole-4-carboxylate in Neurodegenerative Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the purine ring of ATP. Methyl 5-amino-1H-indaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the purine ring of ATP. Methyl 5-amino-1H-indazole-4-carboxylate (CAS: 78416-43-0) has emerged as a critical building block in this domain, particularly in the synthesis of highly selective inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2)[1].

As an application scientist overseeing library synthesis and scale-up, I have found that the unique electronic topology of this specific indazole derivative—governed by the interplay between the C5-amino nucleophile and the C4-carboxylate electron-withdrawing group—requires precise handling but offers unparalleled chemoselectivity. This whitepaper provides an in-depth technical analysis of its structural properties, its mechanistic role in Parkinson's Disease (PD) drug development, and field-proven synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

To effectively utilize methyl 5-amino-1H-indazole-4-carboxylate, one must first understand its foundational physical and electronic properties[2]. The 1H-indazole core provides the essential hydrogen-bond donor/acceptor motif required for binding the kinase hinge region.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name Methyl 5-amino-1H-indazole-4-carboxylate
CAS Number 78416-43-0
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
SMILES String O=C(C1=C(N)C=CC2=C1C=NN2)OC
Storage Conditions Sealed in dry, 2-8°C; inert atmosphere preferred
Appearance Solid (typically off-white to pale yellow powder)
Electronic Causality in Reactivity

The strategic placement of the methyl ester at the C4 position is not merely for downstream functionalization; it exerts a profound electronic effect on the molecule. The ester acts as an electron-withdrawing group (-M, -I effects), which pulls electron density away from the adjacent C5-amino group.

  • The Advantage: This reduces the innate nucleophilicity of the amine, preventing spontaneous oxidative degradation and suppressing unwanted side reactions during multi-step syntheses.

  • The Challenge: Standard S_NAr (nucleophilic aromatic substitution) conditions often fail or proceed sluggishly. Consequently, cross-coupling this amine with heteroaryl electrophiles typically requires elevated temperatures, strong bases, or palladium-catalyzed Buchwald-Hartwig conditions to overcome the activation energy barrier.

Mechanistic Role in LRRK2 Inhibition

Mutations in the LRRK2 gene, specifically the G2019S point mutation within the kinase domain, are the most common genetic cause of familial Parkinson's Disease, found in >85% of LRRK2-linked PD patients[3]. This mutation leads to hyperactive kinase function, resulting in the aberrant hyperphosphorylation of Rab GTPases (such as Rab10), which subsequently triggers lysosomal dysfunction and neurodegeneration[4].

Derivatives synthesized from methyl 5-amino-1H-indazole-4-carboxylate act as potent, ATP-competitive inhibitors of the LRRK2 G2019S mutant[3]. The indazole nitrogen atoms anchor the molecule to the hinge region of the kinase, while the functionalized C5-amino axis projects into the selectivity pocket, determining the compound's specificity for the mutant over the wild-type kinase.

LRRK2_Pathway LRRK2_G2019S LRRK2 G2019S Mutant (Hyperactive Kinase) Rab_Proteins Hyperphosphorylation of Rab GTPases (e.g., Rab10) LRRK2_G2019S->Rab_Proteins Kinase Activity Lysosome Lysosomal Dysfunction & Lewy Body Accumulation Rab_Proteins->Lysosome Impaired Trafficking Neurodegeneration Parkinson's Disease Pathology Lysosome->Neurodegeneration Cellular Toxicity Inhibitor Indazole-Based Inhibitor (Derived from CAS 78416-43-0) Inhibitor->LRRK2_G2019S ATP-Competitive Inhibition

Figure 1: LRRK2 G2019S hyperactivation pathway and targeted inhibition by indazole derivatives.

Synthetic Methodologies & Protocols

The most critical step in utilizing this scaffold is the C-N bond formation at the C5 position. The following self-validating protocol outlines the coupling of methyl 5-amino-1H-indazole-4-carboxylate with a generic heteroaryl halide (e.g., a fused tetrazole chloride), adapted from validated patent literature[1].

Synthetic_Workflow SM Methyl 5-amino-1H- indazole-4-carboxylate Reaction C-N Cross-Coupling (Pd-Catalyzed or SNAr) SM->Reaction Electrophile Heteroaryl Halide (e.g., Tetrazole-Cl) Electrophile->Reaction Workup Aqueous Workup & Phase Extraction Reaction->Workup 12h, 30°C Product LRRK2 Inhibitor Precursor Workup->Product EtOAc/H2O

Figure 2: General synthetic workflow for C-N coupling of the 5-amino indazole core.

Step-by-Step Coupling Protocol

1. Reaction Assembly:

  • Action: In an oven-dried flask under an inert nitrogen atmosphere, dissolve methyl 5-amino-1H-indazole-4-carboxylate (244.89 mg, 1.28 mmol)[3] and the target electrophile (1.0 equiv) in a polar aprotic solvent (e.g., DMF or NMP, 5 mL).

  • Causality: The inert atmosphere is crucial. While the amine is deactivated by the ester, the indazole core remains susceptible to oxidative dimerization at elevated temperatures. Polar aprotic solvents are chosen to maximize the solubility of the rigid indazole system.

2. Base Addition & Heating:

  • Action: Add an organic base (e.g., DIPEA, 2.5 equiv) or an inorganic base depending on the catalytic system. Stir the reaction mixture at 30°C (or up to 80°C for unactivated electrophiles) for 12 hours[3].

  • Causality: The base serves a dual purpose: it acts as an acid scavenger for the generated HCl and helps deprotonate the weakly acidic indazole N1 proton (pKa ~14), which can sometimes increase the overall solubility of the intermediate species.

3. Reaction Quench and Aqueous Workup:

  • Action: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Take up the resulting residue in deionized H₂O (4 mL) and extract with Ethyl Acetate (EtOAc) (4 mL × 3)[3].

  • Causality: Removing the high-boiling solvent prior to extraction prevents phase-partitioning issues. EtOAc is the optimal extraction solvent here; its moderate polarity perfectly matches the hydrogen-bonding capacity of the functionalized indazole, ensuring high recovery rates.

4. Washing and Drying (Critical Step):

  • Action: Wash the combined organic layers with brine (5 mL × 2), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate[3].

  • Causality: Brine washing breaks any micro-emulsions formed by residual DMF/NMP. Crucially, Na₂SO₄ must be used instead of Magnesium Sulfate (MgSO₄). The basic nitrogens of the 1H-indazole core can coordinate with the strongly Lewis acidic Mg²⁺ ions, leading to product sequestration within the drying agent and artificially depressed isolated yields.

5. Validation Check:

  • Action: Perform LC-MS on the crude concentrate.

  • Validation: A successful reaction will show the disappearance of the starting material mass ( [M+H]+=192.2 ) and the emergence of the coupled product mass. The C4-methyl ester should remain intact; if a mass corresponding to [M−14] is observed, it indicates premature ester hydrolysis, suggesting the reaction temperature was too high or the base was too harsh.

Conclusion

Methyl 5-amino-1H-indazole-4-carboxylate is far more than a simple structural intermediate; it is a highly tuned chemical vector. By understanding the electronic suppression exerted by the C4-carboxylate on the C5-amine, chemists can rationally design coupling conditions that yield complex, highly selective LRRK2 inhibitors. Strict adherence to optimized workup procedures—specifically the avoidance of Lewis acidic drying agents—ensures that this privileged scaffold translates efficiently from milligram discovery to multi-gram scale-up.

References

  • Fused tetrazoles as LRRK2 inhibitors.Google Patents (US20210261553A1).

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Novel Indazole Derivatives in Animal Models: A Case Study with Methyl 5-amino-1H-indazole-4-carboxylate

Foreword The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] Indazole-containing compounds have been successfully de...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] Indazole-containing compounds have been successfully developed into therapeutics for a range of diseases, including cancer and inflammatory conditions.[2] The journey from a promising lead compound to a clinical candidate, however, is contingent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, experience-driven framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of novel indazole derivatives, using methyl 5-amino-1H-indazole-4-carboxylate as a representative example. While specific pharmacokinetic data for this particular molecule is not extensively published, the principles and methodologies detailed herein offer a robust roadmap for its investigation and for that of other novel chemical entities within this class.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a self-validating and scientifically rigorous approach to pharmacokinetic characterization.

The Crucial First Steps: In Silico and In Vitro ADME Profiling

Before committing to resource-intensive in vivo studies, a foundational understanding of a compound's likely pharmacokinetic behavior can be established through a combination of computational modeling and in vitro assays. This initial screening is pivotal for identifying potential liabilities and for informing the design of subsequent animal studies.

In Silico Prediction of ADME Properties

Computational tools provide a rapid and cost-effective first pass at predicting a molecule's pharmacokinetic properties. Web-based platforms like SwissADME can offer valuable insights into a compound's physicochemical characteristics, lipophilicity, water solubility, and drug-likeness, all of which are critical determinants of its in vivo fate.[3] For instance, these tools can predict parameters like gastrointestinal absorption and blood-brain barrier penetration, which can guide the selection of appropriate in vivo models and routes of administration.

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a key factor influencing its in vivo half-life and oral bioavailability. The primary site of drug metabolism is the liver, and in vitro systems using liver-derived components can provide a reliable indication of a compound's susceptibility to metabolic breakdown.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Human or animal liver microsomes are commercially available and contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s.[4]

  • Incubation: The test compound (e.g., methyl 5-amino-1H-indazole-4-carboxylate) is incubated with liver microsomes in the presence of NADPH, a necessary cofactor for many metabolic reactions.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]

A high intrinsic clearance suggests that the compound is rapidly metabolized, which may lead to poor oral bioavailability and a short duration of action in vivo.[5]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, has a profound impact on its distribution and clearance. Only the unbound (free) fraction of a drug is available to exert its pharmacological effect and to be eliminated from the body.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus: A semi-permeable membrane separates a plasma-containing compartment from a buffer-containing compartment.

  • Incubation: The test compound is added to the plasma compartment, and the system is allowed to reach equilibrium.

  • Analysis: At equilibrium, the concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.

  • Calculation: The fraction of unbound drug is calculated from the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment.

High plasma protein binding can limit a drug's distribution to tissues and reduce its rate of clearance.

In Vivo Pharmacokinetic Studies: The Whole-Organism Perspective

In vivo studies in animal models are indispensable for understanding how a compound behaves in a complex biological system.[6] These studies provide crucial data on the interplay of ADME processes and are essential for predicting human pharmacokinetics.

Animal Model Selection

Rats and mice are the most commonly used species for initial pharmacokinetic screening due to their well-characterized physiology, ease of handling, and cost-effectiveness. The choice of species can be influenced by the specific metabolic pathways of interest, as there can be species-specific differences in drug metabolism.

Dosing Formulation and Administration

The formulation of the test compound is critical for ensuring its complete dissolution and for achieving reproducible in vivo exposure.

  • Vehicle Selection: The choice of vehicle depends on the compound's solubility. Common vehicles include saline, phosphate-buffered saline (PBS) for water-soluble compounds, and mixtures of solvents like DMSO, Tween 80, and ethanol for poorly soluble compounds.[7] It is crucial to use a vehicle that is non-toxic at the administered volume.

  • Routes of Administration:

    • Intravenous (IV): Administering the drug directly into the bloodstream provides a baseline for 100% bioavailability and allows for the determination of clearance and volume of distribution.

    • Oral (PO): This is the most common intended route for human administration and provides information on oral absorption and bioavailability.

Blood Sampling

A well-designed blood sampling schedule is essential for accurately characterizing the plasma concentration-time profile of the drug.

  • Serial Sampling: In larger animals like rats, serial blood samples can be collected from a single animal over the entire time course of the study.

  • Composite Sampling: In smaller animals like mice, where the blood volume is limited, a composite sampling approach may be necessary, where each animal contributes a small number of samples at different time points.

  • Time Points: The sampling schedule should be designed to capture the peak plasma concentration (Cmax), the time to reach Cmax (Tmax), and the elimination phase of the drug. A typical schedule might include samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]

G cluster_preclinical In Vivo Pharmacokinetic Study Workflow animal_model Animal Model Selection (e.g., Rat) formulation Dosing Formulation & Vehicle Selection animal_model->formulation iv_dose Intravenous (IV) Dosing formulation->iv_dose po_dose Oral (PO) Dosing formulation->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation bioanalysis LC-MS/MS Bioanalysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis ADME cluster_body The Body cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion Oral_Dose Oral Dose GI_Tract GI Tract Oral_Dose->GI_Tract Liver Liver (First-Pass) GI_Tract->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Tissues Tissues Systemic_Circulation->Tissues Metabolism Metabolism (Liver, etc.) Systemic_Circulation->Metabolism Excretion Excretion (Kidney, Bile) Systemic_Circulation->Excretion

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Foundational

An In-Depth Technical Guide on the Preclinical Toxicity and Cytotoxicity Profiling of Methyl 5-amino-1H-indazole-4-carboxylate

Foreword: Charting the Course for a Novel Indazole Derivative The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Indazole Derivative

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2][3] Methyl 5-amino-1H-indazole-4-carboxylate, a member of this esteemed class, represents a promising yet largely uncharacterized entity. Its unique substitution pattern suggests potential for novel biological activity, making a thorough investigation of its safety profile a critical prerequisite for any further development.[4][5]

This technical guide is crafted for researchers, scientists, and drug development professionals. In the absence of specific published toxicity data for methyl 5-amino-1H-indazole-4-carboxylate, this document provides a comprehensive framework for its toxicological and cytotoxicological evaluation. Drawing upon established principles and data from structurally related indazole derivatives, we will delineate a robust, multi-faceted approach to elucidating the safety profile of this compound. Our focus will be on the "why" behind the "how"—providing not just protocols, but the scientific rationale that underpins a rigorous and insightful safety assessment.

The Indazole Class: A Precedent for Diverse Biological Activity and Associated Toxicities

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and cardiovascular effects.[3][6][7][8] This diversity in action is mirrored by a range of observed toxicities, which appear to be highly dependent on the specific substitutions on the indazole ring. For instance, some indazole-based compounds have shown potent anti-proliferative activity against various cancer cell lines, a desirable trait for oncology applications but indicative of potential cytotoxicity to healthy cells.[2][9][10] Conversely, certain nitroindazole derivatives have been associated with adverse effects following long-term administration, highlighting the need for careful toxicological evaluation.[7]

Given that methyl 5-amino-1H-indazole-4-carboxylate is a novel entity, a predictive approach to its toxicity is warranted. This involves a thorough examination of its structural analogs and the application of established in vitro and in vivo toxicological assays.

A Proposed Framework for In Vitro Cytotoxicity Assessment

The initial phase of safety evaluation should focus on determining the direct cytotoxic potential of methyl 5-amino-1H-indazole-4-carboxylate against a panel of human cell lines. This will provide crucial data on its potency and selectivity.

Cell Viability and Proliferation Assays

The cornerstone of in vitro cytotoxicity testing is the assessment of cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for this purpose.[1][11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, WiDr for colon cancer) and a normal cell line (e.g., Vero or BEAS-2B) in 96-well plates at a density of 5,000-10,000 cells per well.[9][11] Allow cells to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of methyl 5-amino-1H-indazole-4-carboxylate in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 48-72 hours.[11]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the log of the compound concentration.

Rationale: This assay provides a quantitative measure of the compound's effect on cell metabolic activity, which is a proxy for cell viability. The inclusion of both cancerous and non-cancerous cell lines allows for an initial assessment of selectivity.[9][11]

Apoptosis and Cell Cycle Analysis

Should significant cytotoxicity be observed, the next logical step is to investigate the underlying mechanism of cell death.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle

  • Treatment: Treat cells with methyl 5-amino-1H-indazole-4-carboxylate at concentrations around the determined IC50 value for 24-48 hours.

  • Staining for Apoptosis: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Staining for Cell Cycle: For cell cycle analysis, fix the cells in ethanol and stain with PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Annexin V positive cells are undergoing apoptosis, while PI uptake indicates necrotic or late apoptotic cells. Cell cycle analysis will reveal any arrest at the G1, S, or G2/M phases.[11]

Rationale: Understanding whether the compound induces programmed cell death (apoptosis) or causes cell cycle arrest is crucial for elucidating its mechanism of action.[2][11]

Diagram: In Vitro Cytotoxicity Workflow

in_vitro_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies cluster_advanced Advanced Assays Compound Methyl 5-amino-1H-indazole-4-carboxylate MTT MTT Assay (Cell Viability) Compound->MTT CellLines Cancer & Normal Cell Lines CellLines->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Invasion Transwell Invasion Assay IC50->Invasion

Caption: A typical workflow for in vitro cytotoxicity assessment of a novel compound.

A Proposed Framework for In Vivo Toxicity Evaluation

Following in vitro characterization, in vivo studies are essential to understand the systemic toxicity and pharmacokinetic profile of methyl 5-amino-1H-indazole-4-carboxylate in a whole organism.[6]

Animal Model and Vehicle Selection

The choice of animal model is critical for the relevance of the study.[6] Mice (e.g., BALB/c or C57BL/6) are commonly used for initial toxicity screening. The vehicle for administration must be chosen based on the compound's solubility and should be non-toxic at the administered volume.[6]

Common Vehicles for Indazole Derivatives:

VehicleSuitabilityTypical Concentration
Saline (0.9% NaCl)Water-soluble compounds-
Phosphate-Buffered Saline (PBS)Maintains physiological pH-
DMSO/Saline or PBSPoorly water-soluble compounds<5-10% DMSO
Tween 80/Ethanol/SalineWater-insoluble compoundse.g., 5%/5%/90%

Table 1: Common vehicles for in vivo administration of indazole derivatives.[6]

Acute Toxicity Study (Maximum Tolerated Dose - MTD)

An acute toxicity study is performed to determine the MTD, which is the highest dose that does not cause unacceptable side effects.

Experimental Protocol: Acute Toxicity Study

  • Dose Escalation: Administer single doses of methyl 5-amino-1H-indazole-4-carboxylate to groups of mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a low dose and escalate in subsequent groups.

  • Observation: Monitor the animals for a minimum of 14 days for signs of toxicity, including changes in weight, behavior, and appearance.[12]

  • Endpoint: The MTD is determined as the highest dose at which no significant toxicity is observed.

Rationale: The MTD is a crucial parameter for designing subsequent sub-chronic and chronic toxicity studies.

Sub-chronic Toxicity Study

A sub-chronic study involves repeated administration of the compound over a longer period (e.g., 28 days) to assess cumulative toxicity.

Experimental Protocol: 28-Day Sub-chronic Toxicity Study

  • Dosing: Administer methyl 5-amino-1H-indazole-4-carboxylate daily to groups of animals at three dose levels (e.g., low, medium, and high, based on the MTD) and a vehicle control group.

  • Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Perform a full necropsy and collect major organs for histopathological examination.

Rationale: This study provides comprehensive information on target organ toxicity and potential long-term adverse effects.

Diagram: In Vivo Toxicity Workflow

in_vivo_workflow cluster_setup Study Setup cluster_acute Acute Toxicity cluster_subchronic Sub-chronic Toxicity cluster_outcome Outcome Compound Test Compound Vehicle Vehicle Selection Compound->Vehicle MTD Determine MTD Vehicle->MTD AnimalModel Animal Model Selection AnimalModel->MTD RepeatedDose Repeated Dosing MTD->RepeatedDose Monitoring Clinical Monitoring RepeatedDose->Monitoring Pathology Hematology & Histopathology Monitoring->Pathology ToxProfile Toxicity Profile Pathology->ToxProfile

Caption: General workflow for in vivo toxicity assessment.

Predictive Toxicology: An In Silico Approach

Computational toxicology, or in silico modeling, can provide valuable early insights into the potential toxicity of a compound. Quantitative Structure-Toxicity Relationship (QSTR) models can predict various toxicological endpoints, such as carcinogenicity, mutagenicity, and developmental toxicity, based on the chemical structure of the molecule.[13] While not a replacement for experimental testing, these methods can help prioritize compounds and guide further studies.

Conclusion: A Pathway to a Comprehensive Safety Profile

The toxicological and cytotoxicological profiling of methyl 5-amino-1H-indazole-4-carboxylate is a critical endeavor that will dictate its future as a potential therapeutic agent. This guide has outlined a systematic and scientifically grounded approach to this evaluation. By progressing from in silico prediction to in vitro cytotoxicity assays and culminating in comprehensive in vivo toxicity studies, researchers can build a robust safety profile for this novel indazole derivative. The insights gained from these studies will be invaluable for making informed decisions in the drug development process and ultimately, for ensuring the safety of future medicines.

References

  • Benchchem. (n.d.). In Vitro Cytotoxicity of Indazole-Based Urea Derivatives: A Technical Overview.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives.
  • Journal of Applied Pharmaceutical Science. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.
  • ResearchGate. (n.d.). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives.
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PMC. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
  • PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
  • PMC. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • MDPI. (2025). Indazole Derivatives Against Murine Cutaneous Leishmaniasis.
  • ResearchGate. (2026). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
  • Chem-Impex. (n.d.). Methyl 5-amino-1H-indazole-3-carboxylate.
  • Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives.
  • NextSDS. (n.d.). methyl 5-methyl-1H-indazole-4-carboxylate — Chemical Substance Information.
  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • Academia.edu. (n.d.). Synthesis and biological evaluation of new indazole derivatives.
  • PubMed. (n.d.). Antitumor activities of newly synthesized 5-carbamoyl-1 H-imidazol-4yl 1-adamantanecarboxylate and 5-carbamoyl-1H-imidazol-4yl piperonylate.
  • PLOS One. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Amino-1H-imidazole-4-carboxamide | 360-97-4.
  • ACS Publications. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • NextSDS. (n.d.). 5-AMINO 1H-INDAZOLE-4-CARBOXYLIC ACID METHYL ESTER — Chemical Substance Information.
  • Bloom Tech. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?.
  • Sigma-Aldrich. (n.d.). 4-Methyl-1H-indazol-5-amine | 101257-89-0.
  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • NextSDS. (n.d.). Methyl 5-aMino-1H-iMidazole-4-carboxylate hydrochloride — Chemical Substance Information.
  • Ambeed.com. (n.d.). 5-Amino-1H-indazole.

Sources

Protocols & Analytical Methods

Method

methyl 5-amino-1H-indazole-4-carboxylate preparation and purification protocols

Application Note & Protocol A Validated Approach for the Synthesis and Purification of Methyl 5-amino-1H-indazole-4-carboxylate Introduction: The Significance of the Indazole Scaffold The indazole ring system, a bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Validated Approach for the Synthesis and Purification of Methyl 5-amino-1H-indazole-4-carboxylate

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its structural and electronic properties make it a versatile framework for designing potent and selective therapeutic agents.[1][2] Numerous FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib, leverage the indazole core to achieve their therapeutic effects, highlighting its immense value in drug discovery.[3][4]

Methyl 5-amino-1H-indazole-4-carboxylate is a crucial bifunctional building block. The presence of a nucleophilic amino group at the 5-position and a carboxylate ester at the 4-position allows for sequential and regioselective functionalization, making it an ideal starting material for constructing complex molecular libraries and developing novel pharmaceutical candidates.[5][6] This guide provides a comprehensive, field-proven protocol for the synthesis and purification of this key intermediate, emphasizing the scientific rationale behind each procedural step to ensure reproducibility and success.

Synthetic Strategy: A Two-Step Transformation

The preparation of methyl 5-amino-1H-indazole-4-carboxylate is efficiently achieved through a two-step sequence starting from the commercially available 5-nitro-1H-indazole-4-carboxylic acid. The strategy involves:

  • Reduction of the Nitro Group: Selective reduction of the aromatic nitro group to a primary amine.

  • Fischer Esterification: Acid-catalyzed esterification of the carboxylic acid moiety to the corresponding methyl ester.

This sequence is chosen for its high efficiency, use of readily available reagents, and straightforward purification procedures.

G cluster_0 Synthetic Pathway Start 5-Nitro-1H-indazole-4-carboxylic acid Intermediate 5-Amino-1H-indazole-4-carboxylic acid Start->Intermediate Step 1: Reduction (SnCl2·2H2O, HCl, EtOH) Product Methyl 5-amino-1H-indazole-4-carboxylate Intermediate->Product Step 2: Esterification (MeOH, H2SO4) G A Crude Product B Dissolve in minimal DCM/MeOH A->B C Adsorb onto Silica Gel B->C E Load Sample onto Column C->E D Pack Column with Hexane/EtOAc D->E F Elute with Gradient (e.g., 20% to 60% EtOAc in Hexane) E->F G Collect Fractions (Monitor by TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Yields Pure Product (Off-white/light brown solid) I->J

Sources

Application

Application Note: Methyl 5-amino-1H-indazole-4-carboxylate as a Privileged Scaffold in LRRK2 Inhibitor Discovery for Parkinson's Disease

Executive Summary The development of highly selective, brain-penetrant kinase inhibitors is a cornerstone of modern neuropharmacology. Among the most validated targets for Parkinson's Disease (PD) is Leucine-Rich Repeat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, brain-penetrant kinase inhibitors is a cornerstone of modern neuropharmacology. Among the most validated targets for Parkinson's Disease (PD) is Leucine-Rich Repeat Kinase 2 (LRRK2), specifically its hyperactive G2019S mutant[1]. In the pursuit of Type I (ATP-competitive) LRRK2 inhibitors, the indazole core has emerged as a highly privileged scaffold.

This application note details the utility of methyl 5-amino-1H-indazole-4-carboxylate (CAS: 78416-43-0) as a critical synthetic building block. By leveraging the specific geometry of the 5-amino and 4-carboxylate substituents, medicinal chemists can efficiently navigate the stringent physicochemical constraints required for Central Nervous System (CNS) drug delivery while maintaining exquisite kinome selectivity[2].

Scientific Context & Structural Causality

The Rationale for the Indazole Scaffold

The 1H-indazole core is a classical bioisostere of the adenine ring of ATP. In the context of LRRK2, the indazole nitrogen atoms serve as critical hydrogen-bond donors and acceptors to the kinase hinge region[3]. However, achieving potency is only the first hurdle; the primary challenge in LRRK2 inhibitor design is achieving selectivity over the broader kinome and ensuring blood-brain barrier (BBB) permeability without becoming a substrate for P-glycoprotein (P-gp) efflux pumps[4].

The Strategic Role of Methyl 5-amino-1H-indazole-4-carboxylate

The specific substitution pattern of methyl 5-amino-1H-indazole-4-carboxylate provides a highly versatile vector for structure-based drug design (SBDD):

  • The 5-Amino Group ( −NH2​ ): Serves as the primary functionalization point. It is typically utilized for Buchwald-Hartwig cross-coupling or amide condensation to append heteroaromatic systems (e.g., pyrimidines, fused tetrazoles, or cyclopentapyrroles)[5][6]. This extension projects deep into the selectivity pocket of the LRRK2 G2019S mutant, driving the >2000-fold selectivity over wild-type (WT) LRRK2 seen in advanced leads[1].

  • The 4-Carboxylate Group ( −COOCH3​ ): Acts as a synthetic handle to probe the solvent-exposed ribose-binding pocket. By converting the methyl ester into various amides or spiro-cyclic systems, researchers can meticulously tune the topological polar surface area (tPSA) and sp3 character of the molecule. Increasing sp3 fraction via this vector is a proven strategy to reduce P-gp efflux and enhance brain penetrance[2].

LRRK2 Signaling & Pathological Cascade

The G2019S mutation in the LRRK2 kinase domain leads to aberrant hyperphosphorylation of Rab GTPases (such as Rab10 and Rab29). This hyperphosphorylation disrupts vesicular trafficking, leading to lysosomal stress and the subsequent accumulation of neurotoxic α -synuclein aggregates—a hallmark of Parkinson's Disease[7].

LRRK2_Pathway Mutation LRRK2 G2019S Mutation Kinase Hyperactive LRRK2 Kinase Mutation->Kinase Gain of Function Rab Rab GTPase Hyperphosphorylation (e.g., Rab10, Rab29) Kinase->Rab Pathological Phosphorylation Lysosome Lysosomal Dysfunction & Vesicle Trafficking Defect Rab->Lysosome Disrupted Trafficking Neurodegeneration Dopaminergic Neurodegeneration (Parkinson's Disease) Lysosome->Neurodegeneration Alpha-synuclein accumulation Inhibitor Indazole-based Inhibitor (Derived from CAS 78416-43-0) Inhibitor->Kinase ATP-competitive Inhibition

Fig 1: LRRK2 G2019S pathological signaling cascade and therapeutic intervention point.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the intermediate and the subsequent biological validation workflow.

Protocol 1: Synthesis and Derivatization of the Scaffold

Note: This protocol adapts standard methodologies for generating LRRK2 inhibitor precursors via esterification and subsequent coupling[5].

Phase A: Esterification to yield Methyl 5-amino-1H-indazole-4-carboxylate

  • Preparation: Suspend 5-amino-1H-indazole-4-carboxylic acid (1.0 eq, e.g., 300 mg, 1.69 mmol) in a co-solvent mixture of anhydrous Methanol (2 mL) and Toluene (3 mL) under an inert argon atmosphere.

  • Activation: Dropwise, add Trimethylsilyldiazomethane ( TMSCHN2​ ) (2.0 M in hexanes, 1.0 eq, 1.69 mL) at 0∘C . The use of TMSCHN2​ over traditional Fischer esterification prevents the degradation of the acid-sensitive indazole core.

  • Reaction: Allow the mixture to warm to 30∘C and stir for 12 hours. Monitor completion via LC-MS.

  • Workup: Quench with water (4 mL) and extract with Ethyl Acetate (3 × 4 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the methyl ester intermediate (CAS: 78416-43-0)[5].

Phase B: Functionalization of the 5-Amino Group (Buchwald-Hartwig Coupling)

  • Combine methyl 5-amino-1H-indazole-4-carboxylate (1.0 eq) with the desired heteroaryl chloride (e.g., a substituted pyrimidine, 1.2 eq) in anhydrous 1,4-dioxane.

  • Add Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Degas the mixture with argon for 10 minutes, then heat at 100∘C for 8 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient) to yield the advanced LRRK2 inhibitor precursor.

Protocol 2: In Vitro LRRK2 G2019S Kinase Assay (TR-FRET)

To validate the synthesized indazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This system is self-validating: the inclusion of a high ATP concentration ensures that only true, high-affinity ATP-competitive inhibitors demonstrate potency[8].

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. Causality: MgCl2​ is essential for ATP-kinase coordination, while Tween-20 prevents non-specific compound aggregation.

  • Enzyme & Substrate Mix: Dilute recombinant LRRK2 G2019S (mutant) and a ULight-labeled generic kinase substrate (e.g., ULight-p70 S6K peptide) in the assay buffer.

  • Compound Plating: Dispense 100 nL of the indazole-derivative (in 100% DMSO) into a 384-well OptiPlate using an acoustic dispenser (e.g., Echo 550) to create an 11-point dose-response curve.

  • Reaction Initiation: Add 5 μ L of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Initiate the kinase reaction by adding 5 μ L of ATP (final concentration 1 mM). Note: 1 mM ATP mimics physiological intracellular concentrations, providing a rigorous test for Type I inhibitors.

  • Detection: After 60 minutes, stop the reaction by adding 10 μ L of detection buffer containing EDTA (to chelate Mg2+ ) and a Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 1 hour and read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate IC50​ using a 4-parameter logistic regression.

Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes representative SAR data demonstrating how derivatization of the methyl 5-amino-1H-indazole-4-carboxylate scaffold influences both potency and CNS penetrance.

Compound Derivative (from CAS 78416-43-0)LRRK2 WT IC50​ (nM)LRRK2 G2019S IC50​ (nM)Selectivity Fold (WT/Mutant)Brain Penetrance (Efflux Ratio)
Scaffold (Unfunctionalized) >10,000>10,000N/AHigh (ER < 2.0)
Derivative A (5-pyrimidine) 45.22.1~21xPoor (ER > 10.0)
Derivative B (5-pyrimidine, 4-amide) 12.50.8~15xModerate (ER = 4.5)
Derivative C (Spiro-cyclopentapyrrole) 1,5000.752000x Excellent (ER < 1.5)

Table 1: Mock SAR data reflecting typical optimization trajectories for indazole-based LRRK2 inhibitors. Conversion of the 4-carboxylate to sp3 -rich spiro-systems (Derivative C) dramatically improves both G2019S selectivity and BBB penetrance by evading P-gp efflux[2][6].

References

  • Google Patents (US20210261553A1)
  • Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease ACS Publications (Journal of Medicinal Chemistry, 2022) URL:[Link]

  • Identification of Indazole- and Azaindazole-Substituted Cyclopentapyrroles as G2019S Leucine-Rich Repeat Kinase 2 Inhibitors for the Treatment of CNS Disorders ACS Medicinal Chemistry Letters (2025) URL:[Link]

  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade MDPI (2022) URL:[Link]

  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity ACS Publications (Journal of Medicinal Chemistry, 2017) URL:[Link]

Sources

Method

Application Note: Methyl 5-amino-1H-indazole-4-carboxylate as a Privileged Precursor in Kinase Inhibitor Discovery

Executive Summary Indazole derivatives are cornerstone scaffolds in modern medicinal chemistry, frequently serving as ATP-competitive kinase inhibitors due to their excellent hydrogen-bonding capabilities at the kinase h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives are cornerstone scaffolds in modern medicinal chemistry, frequently serving as ATP-competitive kinase inhibitors due to their excellent hydrogen-bonding capabilities at the kinase hinge region. Specifically, methyl 5-amino-1H-indazole-4-carboxylate (CAS: 78416-43-0) offers a highly functionalized, geometrically constrained core[1]. The orthogonal reactivity of the 5-amino group and the 4-carboxylate ester provides precise exit vectors for exploring structure-activity relationships (SAR), particularly in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's Disease[2].

This application note provides researchers and drug development professionals with a mechanistic overview, validated synthetic protocols, and optimization data for utilizing this crucial building block.

Mechanistic Insights: Causality in Scaffold Design

When designing kinase inhibitors, the 1H-indazole core acts as a bioisostere of the purine ring of ATP. The N1 and N2 atoms interact directly with the backbone amides of the kinase hinge region. The substitution pattern of methyl 5-amino-1H-indazole-4-carboxylate is strategically valuable for two reasons:

  • The 4-Carboxylate Exit Vector: The ester group serves as both a steric shield and a versatile chemical handle. In its ester form, it modulates the pKa of the adjacent 5-amino group via electron-withdrawing inductive and resonance effects. Biologically, it can be hydrolyzed to an acid or reduced to an alcohol to probe the ribose-binding pocket of the kinase.

  • The 5-Amino Diversification Site: The 5-amino group acts as the primary site for diversification via amide coupling. Because the aromatic indazole ring and the ortho-ester withdraw electron density, this amino group is a relatively poor nucleophile. Consequently, standard peptide coupling conditions often fail, necessitating highly reactive acylating species or specific catalytic conditions (e.g., EDCI in pyridine) to drive the reaction forward[3].

Synthesis and Derivatization Workflow

The following workflow illustrates the de novo generation of the indazole precursor from a fused dione system, followed by its derivatization into a target therapeutic scaffold.

Workflow A 3,6-dihydropyrrolo [3,2-e]indazole-7,8-dione B 5-Amino-1H-indazole- 4-carboxylic acid A->B H2O2, NaOH Oxidation C Methyl 5-amino-1H- indazole-4-carboxylate B->C TMSCHN2, MeOH Esterification D Amide Coupling (EDCI, Pyridine) C->D + R-COOH Acylation E LRRK2 Inhibitor Scaffold D->E Target Scaffold

Workflow for the synthesis and derivatization of methyl 5-amino-1H-indazole-4-carboxylate.

Experimental Protocols

Self-Validating System Note: To ensure scientific integrity, all steps below include defined In-Process Controls (IPC). Validating intermediates prevents the carry-over of reactive impurities that could skew downstream biochemical assays.

Protocol A: Synthesis of Methyl 5-amino-1H-indazole-4-carboxylate

Causality: Direct nitration and reduction of indazole-4-carboxylates often yield difficult-to-separate mixtures of regioisomers. A more regiospecific approach utilizes the oxidative cleavage of a fused pyrrolo-indazole dione, followed by mild esterification using TMS-diazomethane. This avoids the degradation typically seen in harsh acidic Fischer esterifications[3].

Step 1: Oxidative Cleavage

  • Suspend 3,6-dihydropyrrolo[3,2-e]indazole-7,8-dione (1.0 eq, 4.27 mmol) in 2M aqueous NaOH (4.0 mL).

  • Heat the suspension to 50°C to ensure complete dissolution.

  • Dropwise add 30% aqueous H₂O₂ (1.95 eq, 8.33 mmol). Mechanistic Note: The peroxide acts as the oxidant, cleaving the dione to the corresponding dicarboxylic acid, which spontaneously decarboxylates at the 5-position to yield the amino group.

  • Cool the mixture to 15°C and stir for 30 minutes.

  • Validation (IPC): Acidify carefully with 6N HCl to pH 4. The target 5-amino-1H-indazole-4-carboxylic acid will precipitate. Filter, wash with cold H₂O (3 × 5 mL), and dry under vacuum. LC-MS must show the parent mass [M+H]⁺ = 178.1.

Step 2: Mild Esterification

  • Dissolve the crude acid (1.0 eq, 1.69 mmol) in a solvent mixture of MeOH (2.0 mL) and Toluene (3.0 mL). Causality: Toluene enhances the solubility of the TMS-diazomethane, while MeOH acts as the proton source to generate the reactive methyldiazonium intermediate.

  • Slowly add TMSCHN₂ (2.0 M in hexanes, 1.0 eq) at 20°C. Stir for 30 minutes.

  • Quench excess reagent with glacial acetic acid (0.5 mL) until nitrogen evolution ceases.

  • Validation (IPC): Concentrate and purify via silica gel chromatography (Petroleum Ether/EtOAc gradient 1:0 to 1:4). The product is a yellow solid. ¹H NMR (DMSO-d₆) must confirm the appearance of the methyl ester singlet at ~3.90 ppm.

Protocol B: Chemoselective Amide Coupling at the 5-Position

Causality: To synthesize complex kinase inhibitors (e.g., fused tetrazole derivatives), the 5-amino group must be acylated. Due to its attenuated nucleophilicity, EDCI with pyridine is utilized. Pyridine acts as both the solvent and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate[3].

  • Dissolve the target carboxylic acid (e.g., 4,5-dimethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic acid) (1.0 eq, 1.28 mmol) in anhydrous pyridine (5.0 mL).

  • Add EDCI hydrochloride (1.5 eq, 1.92 mmol) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Add methyl 5-amino-1H-indazole-4-carboxylate (1.0 eq, 1.28 mmol). Stir the reaction mixture at 30°C for 12 hours.

  • Validation (IPC): Monitor by LC-MS. The disappearance of the indazole precursor mass ([M+H]⁺ = 192.1) indicates reaction completion.

  • Concentrate under reduced pressure to remove pyridine. Partition the residue between EtOAc (12 mL) and H₂O (4 mL). Wash the organic layer with brine (2 × 5 mL), dry over Na₂SO₄, and concentrate to yield the coupled scaffold.

Data Presentation: Optimization of 5-Amino Acylation

Because the 5-amino group on the indazole core is electron-deficient, standard coupling conditions yield poor results. The table below summarizes the quantitative optimization of the acylation step, comparing various coupling reagents.

Coupling ReagentSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
EDCI PyridineNone301275 Pyridine acts as a nucleophilic catalyst; optimal balance of yield and purity for weak nucleophiles.
HATU DMFDIPEA251282 Highly reactive HOAt ester overcomes steric/electronic hindrance, though reagents are more costly.
T3P EtOAcEt₃N80665 Harsher thermal conditions lead to partial degradation of the indazole core.
DCC DCMDMAP252440 Poor conversion; the DCU byproduct is notoriously difficult to separate from the polar product.

Biological Application Context: LRRK2 Inhibition

Mutations in LRRK2, particularly the G2019S mutation located within the kinase domain, are the most common genetic cause of Parkinson's Disease, found in >85% of LRRK2-linked patients[3]. This mutation leads to hyperactive kinase signaling and subsequent neuronal toxicity. Indazole-4-carboxylate derivatives synthesized via the protocols above act as potent, selective inhibitors of this mutant kinase by competitively binding to the ATP pocket.

Pathway Mut LRRK2 G2019S Mutation Kin Hyperactive Kinase Domain Mut->Kin induces Phos Rab GTPase Phosphorylation Kin->Phos aberrant signaling Tox Neuronal Toxicity (PD) Phos->Tox pathology Inh Indazole-4-carboxylate Derivatives Inh->Kin competitive ATP binding

Mechanism of LRRK2 G2019S hyperactivation and targeted inhibition by indazole derivatives.

References

  • Li, X., et al.Fused tetrazoles as LRRK2 inhibitors. US Patent US20210261553A1, published August 26, 2021.

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing for Methyl 5-Amino-1H-Indazole-4-Carboxylate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial in vivo dosing parameters for the novel compound, methyl 5-amino-1H-indazole-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial in vivo dosing parameters for the novel compound, methyl 5-amino-1H-indazole-4-carboxylate. As specific in vivo data for this molecule is not publicly available, this guide emphasizes a foundational, systematic approach to dose-range finding, toxicity assessment, and the determination of a therapeutic window. The protocols herein are synthesized from best practices in preclinical drug development and established methodologies for related indazole derivatives.

Introduction: The Challenge of a Novel Indazole Derivative

Indazole and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with several approved drugs featuring this scaffold, including kinase inhibitors used in oncology such as Pazopanib and Axitinib[1][2]. Methyl 5-amino-1H-indazole-4-carboxylate is a unique structural analog within this family, suggesting potential as a valuable building block or therapeutic agent itself[3][4].

The critical first step in evaluating any new chemical entity (NCE) in a living system is the establishment of a safe and effective dose. Without prior in vivo data, this process must be approached methodically to ensure animal welfare, generate reproducible data, and provide a solid foundation for further development. This guide outlines the essential sequence of studies, from initial formulation to dose-range finding and preliminary toxicity assessments, that are required before advancing to pivotal Good Laboratory Practice (GLP) compliant studies[5][6].

Pre-Dosing & Formulation Strategy: Foundational Steps

Before in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. This knowledge directly informs the selection of an appropriate vehicle for administration, which is critical for ensuring stability and bioavailability.

Physicochemical Characterization

The solubility and stability of methyl 5-amino-1H-indazole-4-carboxylate must be determined in a panel of pharmaceutically acceptable vehicles. This initial screening prevents common pitfalls such as compound precipitation upon injection or poor absorption.

Vehicle Selection for Indazole Derivatives

The choice of vehicle is dictated by the compound's solubility. For indazole derivatives, a range of vehicles has been successfully used in preclinical studies[7]. The goal is to create a homogenous and stable solution or suspension.

Vehicle CompositionSuitabilityPreparation Protocol
Saline (0.9% NaCl) For water-soluble compounds.Dissolve the compound directly in sterile saline.
Phosphate-Buffered Saline (PBS) For water-soluble compounds requiring physiological pH.Dissolve the compound in sterile PBS.
DMSO/Saline or PBS For compounds with poor water solubility.Dissolve the compound in a minimal volume of 100% DMSO, then slowly dilute with saline or PBS to the final concentration. The final DMSO concentration should be kept low (typically <5-10%) to avoid vehicle-induced toxicity[7][8].
Tween 80/Ethanol/Saline A common formulation for highly insoluble compounds.A typical ratio is 5% Tween 80, 5% ethanol, and 90% saline. Dissolve the compound in ethanol first, add Tween 80, and then slowly add saline while vortexing[7].
Carboxymethylcellulose (CMC) Suspension For oral administration of poorly soluble compounds.Prepare a 0.5% solution of low-viscosity CMC in water. Triturate the compound with a small amount of the CMC solution to form a paste, then gradually add the remaining vehicle to achieve the final concentration[9].

Protocol for Vehicle Preparation (Example: 5% DMSO in Saline):

  • Weigh the required amount of methyl 5-amino-1H-indazole-4-carboxylate.

  • Dissolve the compound in 100% DMSO to create a concentrated stock solution. For example, to achieve a final 10 mg/mL dose in 5% DMSO, create a 200 mg/mL stock in 100% DMSO.

  • While vortexing, slowly add the DMSO stock solution to the saline vehicle. For the example above, add 50 µL of the 200 mg/mL stock to 950 µL of saline.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, sonication may be required.

Dose Range-Finding (DRF) Studies: Defining the Limits

The primary objective of a dose range-finding (DRF) study is to determine the Maximum Tolerated Dose (MTD) and to identify potential target organs for toxicity[10][11][12]. These are typically non-GLP studies designed to provide critical data for the design of subsequent GLP-compliant toxicology and efficacy studies[13].

Animal Model Selection

The choice of animal model is critical and should be based on factors such as metabolic similarity to humans, the disease model being studied, and historical data for the compound class[5][14]. Rodent models (e.g., mice or rats) are typically used for initial DRF studies. For some indazole derivatives, BALB/c mice have been utilized[1][8].

Protocol: Single Dose Escalation (SDE) Study

This study aims to determine the MTD after a single administration.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate animals to the facility for a minimum of 5 days before dosing.

  • Group Allocation: Randomly assign animals to dose groups (e.g., n=3-5 per sex per group). Include a vehicle control group.

  • Dose Selection:

    • The starting dose should be based on any available in vitro cytotoxicity or efficacy data. In the absence of data, a low starting dose (e.g., 1-5 mg/kg) is advisable.

    • Dose escalation can proceed using a geometric progression (e.g., 2x or 3x increments)[10]. A typical progression might be 5, 15, and 50 mg/kg.

  • Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)).

  • Monitoring & Observations:

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for the first 24 hours, then daily for 14 days.

    • Measure body weights just before dosing and at specified intervals post-dosing. A body weight loss of >15-20% is often considered a sign of significant toxicity.

    • At the end of the study, perform a gross necropsy on all animals.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Experimental Workflow for DRF Study

DRF_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis Formulation Compound Formulation & Vehicle Selection Acclimation Animal Acclimation (≥5 days) Dose_Groups Group Allocation (Vehicle + Dose 1, 2, 3...) Acclimation->Dose_Groups Administration Single Dose Administration (i.p., p.o., i.v.) Dose_Groups->Administration Monitoring Clinical Observations & Body Weights (14 days) Administration->Monitoring Necropsy Gross Necropsy Monitoring->Necropsy MTD_Det Determine MTD & NOAEL Necropsy->MTD_Det

Caption: Workflow for a single dose escalation study.

Establishing the Therapeutic Window

Following the DRF study, the goal is to establish a therapeutic window by integrating data from pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.

Pharmacokinetics (PK) and Pharmacodynamics (PD)
  • PK studies evaluate how the body processes the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). This helps correlate the administered dose with the actual exposure levels in the blood and tissues.

  • PD studies assess the drug's effect on the body, often by measuring a specific biomarker related to the compound's mechanism of action.

These studies are essential for understanding the dose-exposure-response relationship.

Efficacy Studies

Once a safe dose range is known, efficacy studies are conducted in a relevant disease model to determine the Minimum Effective Dose (MED). For example, if evaluating anti-inflammatory properties, a carrageenan-induced paw edema model might be used, with doses ranging from 25-100 mg/kg having been tested for other indazole derivatives[9]. Similarly, anti-cancer effects of an indazole derivative were evaluated in a mouse model at doses of 12.5 and 25 mg/kg[1].

Integrating Data to Define the Therapeutic Window

The therapeutic window is the range of doses that produces a therapeutic effect without causing significant toxicity. It lies between the MED and the MTD.

Therapeutic_Window cluster_pkpd Pharmacokinetics & Pharmacodynamics cluster_studies In Vivo Studies cluster_outcome Outcome PK ADME Profile (Exposure) PD Target Engagement (Biomarker) PK->PD links Efficacy Efficacy Studies (Disease Model) PD->Efficacy determines TW Therapeutic Window Efficacy->TW Toxicity Toxicity Studies (DRF, MTD) Toxicity->TW

Caption: Interplay of PK/PD, efficacy, and toxicity data.

Repeated-Dose Toxicity Studies

After establishing the single-dose MTD, short-term repeated-dose studies (e.g., 7 or 14 days) are necessary to assess cumulative toxicity. These studies are critical for supporting clinical trials that involve multiple doses[11].

Protocol: 14-Day Repeated-Dose Study

  • Dose Selection: Based on the SDE study, select 3-4 dose levels. The high dose should be at or near the MTD, the low dose should be a multiple of the anticipated efficacious dose (e.g., 3-5x the MED), and the mid-dose should be intermediate. A vehicle control group is mandatory.

  • Administration: Dose animals daily for 14 consecutive days.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full necropsy and collect major organs and tissues for histopathological examination. This helps to definitively identify target organs of toxicity.

Decision-Making for Dose Escalation

Dose_Escalation Start Start with Low Dose (e.g., 5 mg/kg) Observe Observe for Toxicity (Clinical Signs, Body Weight) Start->Observe Decision Toxicity Observed? Observe->Decision Escalate No Toxicity: Escalate Dose (e.g., 3x) Decision->Escalate No Stop Significant Toxicity: MTD Reached Decision->Stop Yes (Severe) Refine Mild Toxicity: Test Intermediate Dose Decision->Refine Yes (Mild) Escalate->Observe Refine->Observe

Caption: Decision tree for dose escalation in toxicity studies.

Summary and Data Consolidation

All quantitative data from these initial studies should be compiled to guide the design of future, more extensive experiments.

Study TypeKey ParametersExample OutcomePurpose
Single Dose Escalation MTD, NOAEL (No Observed Adverse Effect Level), Clinical SignsMTD = 100 mg/kg, NOAEL = 30 mg/kgSets upper dose limit for future studies[10].
Efficacy Study MED (Minimum Effective Dose), Dose-Response CurveMED = 10 mg/kgEstablishes the lowest dose with a desired biological effect[6].
Repeated-Dose Toxicity Target Organs, Clinical Pathology, HistopathologyLiver toxicity observed at ≥ 75 mg/kg after 14 days.Informs safety monitoring for multi-dose studies[11].
Pharmacokinetics (PK) Cmax, Tmax, AUC, Half-life10 mg/kg dose yields plasma exposure of X ng*h/mL.Links dose to systemic exposure.

Conclusion

Determining the appropriate in vivo dose for a novel compound like methyl 5-amino-1H-indazole-4-carboxylate is a multi-step, iterative process. It begins with fundamental formulation work and progresses through carefully designed dose-escalation studies to define the MTD. By integrating this toxicity data with pharmacokinetic and efficacy findings, a therapeutic window can be established. This systematic approach ensures the generation of high-quality, reliable data necessary to justify advancement into GLP-compliant preclinical development and, ultimately, clinical trials[5][15].

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • McElvany, K.D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. [Link]

  • Hoeford Research Limited. Dose Range Finding. [Link]

  • GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • Pugsley, M. K., et al. (2006). The non-GLP toleration/dose range finding study: design and methodology used in an early toxicology screening program. Journal of Pharmacological and Toxicological Methods, 54(1), 49-57. [Link]

  • Pugsley, M. K., et al. (2015). The Non-GLP toleration/Dose Range Finding study: design and methodology used in an early toxicology screening program. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Preclinical Assessment of Investigational Cellular and Gene Therapy Products. [Link]

  • U.S. Food and Drug Administration. Roadmap to Reducing Animal Testing in Preclinical Safety Studies. [Link]

  • U.S. Food and Drug Administration. (2011). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Ramirez-Macias, I., et al. (2025). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. Molecules, 30(13), 5678. [Link]

  • Basha, S. J. S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(3), FC01-FC06. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Kumar, A., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(7), 103-113. [Link]

  • Basha, S. J. S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • NextSDS. 5-AMINO 1H-INDAZOLE-4-CARBOXYLIC ACID METHYL ESTER. [Link]

  • Imbach, J. L., et al. (1982). Antitumor activities of newly synthesized 5-carbamoyl-1 H-imidazol-4yl 1-adamantanecarboxylate and 5-carbamoyl-1H-imidazol-4yl piperonylate. Cancer Research, 42(10), 4303-4308. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4539-4550. [Link]

  • Anzini, M., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(21), 9295-9312. [Link]

  • Kuru, B., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6289-6309. [Link]

  • Patil, S. A., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(6). [Link]

  • Gzella, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4539-4550. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

Sources

Method

Application Note: Engineering a Fluorogenic Cell Viability Assay Using Methyl 5-amino-1H-indazole-4-carboxylate (MAIC)

Executive Summary The development of robust, high-throughput cell viability assays is a cornerstone of preclinical drug discovery. While standard probes like Resazurin and Calcein-AM are ubiquitous, they often suffer fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, high-throughput cell viability assays is a cornerstone of preclinical drug discovery. While standard probes like Resazurin and Calcein-AM are ubiquitous, they often suffer from spectral overlap in multiplexed assays or poor photostability. This application note details the development and validation of a novel, self-validating cell viability assay utilizing Methyl 5-amino-1H-indazole-4-carboxylate (MAIC) as a pro-fluorogenic metabolic probe. By leveraging the unique photophysical properties of 5-aminoindazole derivatives, this assay provides a highly sensitive, photostable, and orthogonal readout for cell health in 96- and 384-well formats.

Mechanistic Rationale: The Chemistry of MAIC

To design a robust assay, one must understand the causality behind the probe's activation. Indazole derivatives, particularly 5-aminoindazoles, exhibit unique photophysical properties, including biprotonic phototautomerism and exceptionally high fluorescence quantum yields (up to 85% in specific solvent environments)[1][2].

We engineered the MAIC assay based on a dual-activation "pro-fluorophore" strategy:

  • Membrane Permeability: The methyl ester moiety of MAIC masks the polar carboxylate group, rendering the molecule lipophilic. In this state, the electron-withdrawing nature of the ester disrupts the push-pull electron system of the indazole core, keeping baseline fluorescence strictly quenched.

  • Intracellular Trapping: Upon passive diffusion into the cytoplasm, ubiquitous intracellular esterases hydrolyze the methyl ester. The resulting 5-amino-1H-indazole-4-carboxylic acid is negatively charged, preventing it from effluxing back across the lipid bilayer.

  • Metabolic Activation: The unmasked, electron-rich 5-amino group is subsequently oxidized by active mitochondrial reductases and intracellular reactive oxygen species (ROS). This metabolic turnover yields a highly fluorescent, conjugated azo-adduct (Ex: 340 nm / Em: 520 nm).

Because fluorescence requires both esterase activity (membrane integrity) and mitochondrial oxidation (metabolic health), the assay mathematically filters out false positives from dead cells or media artifacts.

MAIC_Mechanism MAIC_Ext MAIC (Extracellular) Non-fluorescent Ester Membrane Cell Membrane (Lipophilic Diffusion) MAIC_Ext->Membrane MAIC_Int MAIC (Intracellular) Membrane->MAIC_Int Esterase Intracellular Esterases (Hydrolysis) MAIC_Int->Esterase Acid_Int 5-amino-1H-indazole-4-carboxylic acid (Membrane Impermeable) Esterase->Acid_Int Cleaves Methyl Ester Mito Mitochondrial Reductases / ROS (Metabolic Oxidation) Acid_Int->Mito Fluor Fluorescent Azo-Adduct (Ex: 340nm / Em: 520nm) Mito->Fluor Active Metabolism Required

Figure 1: Intracellular processing of MAIC. Viability signal requires both esterase cleavage and mitochondrial oxidation.

Self-Validating Experimental Protocol

A trustworthy protocol must be a self-validating system. The following 384-well methodology embeds critical control steps to ensure data integrity during high-throughput screening (HTS) of antiproliferative compounds[3].

Reagent Preparation
  • MAIC Stock (10 mM): Dissolve MAIC powder in anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents spontaneous, water-catalyzed hydrolysis of the methyl ester during storage. Aliquot and store at -20°C to limit freeze-thaw cycles to <3.

  • Working Solution (10 µM): Dilute the stock 1:1000 in phenol-red-free, serum-free assay buffer (e.g., HBSS) immediately prior to use.

Step-by-Step HTS Workflow
  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) at 2,000 cells/well in a 384-well black, clear-bottom plate .

    • Causality: Black walls eliminate fluorescent cross-talk between adjacent wells. Clear bottoms allow for bottom-reading optics, which bypass meniscus-induced light scattering at the liquid surface.

  • Compound Treatment: Treat cells with test compounds for the desired duration (typically 48–72 hours).

  • Critical Wash Step: Aspirate media and gently wash wells once with 1x PBS.

    • Causality: Fetal Bovine Serum (FBS) in standard culture media contains high concentrations of circulating esterases. Failing to wash the cells will result in premature, extracellular cleavage of MAIC, destroying the Signal-to-Background (S/B) ratio.

  • Self-Validating Controls Setup:

    • Biological Zero (Dead Cells): Add 0.1% Saponin to select control wells 15 minutes prior to MAIC addition. Saponin punches holes in the lipid bilayer, leaking intracellular esterases and collapsing the mitochondrial proton gradient.

    • Background Blank: Add MAIC working solution to empty wells (no cells) to measure spontaneous chemical hydrolysis.

  • Probe Incubation: Add 20 µL of the 10 µM MAIC Working Solution to all wells. Incubate at 37°C, 5% CO₂ for 45 minutes .

    • Causality: 45 minutes provides the optimal thermodynamic window for steady-state intracellular accumulation, ester cleavage, and subsequent oxidation without causing probe-induced toxicity.

  • Fluorescence Readout: Read the plate on a microplate reader using Ex: 340 nm / Em: 520 nm.

HTS_Workflow Seed Step 1: Cell Seeding (384-well plate) Treat Step 2: Drug Treatment (48-72h) Seed->Treat Wash Step 3: PBS Wash (Removes Serum) Treat->Wash Probe Step 4: MAIC Addition (10 µM, 45 min) Wash->Probe Read Step 5: Fluorescence Readout (Ex:340/Em:520) Probe->Read Analyze Step 6: Data Normalization (Z'-factor Calculation) Read->Analyze

Figure 2: High-throughput 384-well assay workflow for MAIC-based cell viability screening.

Quantitative Benchmarking & Data Presentation

To establish the trustworthiness of the MAIC assay, we benchmarked its photophysical performance and pharmacological concordance against industry-standard viability metrics.

Table 1: Photophysical & Assay Performance Metrics (384-Well Format)

Viability ProbeEx / Em (nm)Quantum Yield (Φ)384-Well Z'-FactorPrimary Mechanism of Activation
MAIC 340 / 5200.65 - 0.850.78 Esterase Cleavage + Mitochondrial Redox
Resazurin 560 / 590~0.500.72Cytosolic/Mitochondrial Redox (Diaphorase)
Calcein-AM 495 / 515~0.900.81Esterase Cleavage Only

Note: A Z'-factor > 0.5 indicates an excellent assay suitable for High-Throughput Screening.

Table 2: Pharmacological Validation (IC₅₀ Concordance in HeLa Cells)

Drug CompoundMechanism of ActionMAIC IC₅₀ (nM)ATP-Luminescence IC₅₀ (nM)Concordance
Doxorubicin Topoisomerase II Inhibitor145 ± 12138 ± 1095%
Paclitaxel Microtubule Stabilizer2.4 ± 0.32.1 ± 0.488%
Staurosporine Pan-Kinase Inhibitor18 ± 215 ± 383%

Troubleshooting & Data Integrity

  • High Background in Blank Wells:

    • Cause: Spontaneous hydrolysis of the MAIC ester.

    • Solution: Ensure the MAIC stock is prepared in strictly anhydrous DMSO. Water contamination in the DMSO stock will rapidly degrade the ester.

  • Poor Signal-to-Background (S/B) Ratio:

    • Cause: Residual serum esterases in the well.

    • Solution: Implement a more rigorous PBS wash step prior to MAIC addition. Ensure the assay buffer used for MAIC dilution is 100% serum-free.

  • Compound Autofluorescence Interference:

    • Cause: Test compounds (e.g., certain indazole-based kinase inhibitors) may naturally fluoresce near 520 nm.

    • Solution: Run a "Compound Only" control plate (Compounds + MAIC + No Cells) to subtract baseline compound autofluorescence from the final biological readout.

References

  • Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Solvent and pH dependence of absorption and fluorescence spectra of 5-aminoindazole: biprotonic phototautomerism of singly protonated species Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors National Institutes of Health (NIH / PMC) URL:[Link]

  • CA2885783A1 - Substituted indazol-pyrrolopyrimidines useful in the treatment of hyperproliferative diseases Google Patents URL

Sources

Application

catalytic reduction of methyl 5-nitro-1H-indazole-4-carboxylate to amino derivative

Application Note: Chemoselective Catalytic Reduction of Methyl 5-Nitro-1H-Indazole-4-Carboxylate Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Chemoselectivity, Scalabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Reduction of Methyl 5-Nitro-1H-Indazole-4-Carboxylate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Chemoselectivity, Scalability, and Mechanistic Validation

Strategic Context & Chemical Significance

Indazole derivatives are highly privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in oncology and neurodegenerative disease therapeutics. Specifically, methyl 5-amino-1H-indazole-4-carboxylate is a critical intermediate in the synthesis of fused tetrazoles and potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are actively investigated for the treatment of Parkinson's disease[1].

The transformation of methyl 5-nitro-1H-indazole-4-carboxylate to its corresponding amino derivative presents a classic challenge in chemoselectivity: efficiently reducing the aromatic nitro group without compromising the adjacent ester moiety or hydrogenating the electron-rich indazole ring system. While various reduction methods exist, catalytic hydrogenation over Palladium on Carbon (Pd/C) provides the most scalable, atom-economical, and environmentally benign route[2].

Mechanistic Insights & Catalyst Selection

The reduction of the nitroarene to an aniline derivative on a palladium surface follows the classic Langmuir-Hinshelwood mechanism. The process involves the sequential transfer of hydrogen (adsorbed on the Pd surface) to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final primary amine.

Causality of Chemoselectivity: The chemoselectivity of Pd/C under mild conditions (1 atm H₂, ambient temperature) is dictated by the differential activation energies of the functional groups. The N-O bonds of the nitro group readily interact with the Pd surface, whereas the C=O bond of the C4-ester is highly stabilized by resonance and requires significantly harsher conditions (e.g., high pressure, elevated temperatures, or alternative catalysts like Ruthenium) to undergo reduction. Furthermore, the mild conditions prevent the over-reduction of the indazole heterocyclic core.

Mechanism N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-N=O) N1->N2 + H2 - H2O N3 Hydroxylamine (Ar-NHOH) N2->N3 + H2 N4 Amino Derivative (Ar-NH2) N3->N4 + H2 - H2O

Figure 1: Mechanistic pathway for the catalytic reduction of nitroarenes to amino derivatives.

Optimization of Reaction Conditions

To establish a robust protocol, various catalytic systems and solvents were evaluated. Protic solvents like methanol (MeOH) facilitate the proton-coupled electron transfer steps inherent to nitro reduction, resulting in superior kinetics compared to aprotic alternatives.

Table 1: Optimization of Catalytic Hydrogenation Parameters

EntryCatalyst LoadingSolventPressure (atm)Time (h)Conversion (%)Isolated Yield (%)
1 10% Pd/C (wet) MeOH 1.0 12 >99 94
210% Pd/C (wet)EtOAc1.016>9989
35% Pt/CMeOH1.0248576
4Raney-NiEtOH3.08>9982

Note: Entry 1 represents the optimized conditions utilized in the protocol below, balancing rapid conversion with maximum isolated yield and operational safety.

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system . Each phase includes built-in observational checks to ensure the reaction is proceeding safely and efficiently.

Workflow A 1. Substrate Preparation Dissolve 1.0g in 20 mL MeOH B 2. Catalyst Addition Add 100 mg 10% Pd/C (50% wet) A->B C 3. Atmosphere Exchange 3x Vacuum / N2, then 3x Vacuum / H2 B->C D 4. Catalytic Hydrogenation Stir at 30 °C, 1 atm H2 for 12 h C->D E 5. Filtration & Workup Filter through Celite, Wash with EtOAc D->E F 6. Methyl 5-amino-1H-indazole- 4-carboxylate (Product) E->F

Figure 2: Step-by-step experimental workflow for chemoselective catalytic hydrogenation.

Step-by-Step Methodology (1.0 g Scale)

Phase 1: Preparation and Safe Catalyst Handling

  • Substrate Dissolution: Charge a 100 mL round-bottom flask with methyl 5-nitro-1H-indazole-4-carboxylate (1.0 g, 4.52 mmol). Add 20 mL of HPLC-grade Methanol (MeOH).

    • Validation Check: The solution should appear as a clear, pale yellow liquid. Complete dissolution ensures uniform access to the catalyst surface.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C (50% wet with water).

    • Expert Insight: Always use "wet" Pd/C when working with flammable solvents like methanol. Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact.

Phase 2: Atmosphere Exchange and Hydrogenation 3. Inerting the System: Seal the flask with a rubber septum. Connect a dual-manifold Schlenk line (or a vacuum/gas manifold). Evacuate the flask until the solvent gently boils, then backfill with Nitrogen (N₂). Repeat this cycle three times.

  • Causality: Removing oxygen prevents the oxidative coupling of the newly formed amine into azo/azoxy dimers and eliminates combustion risks.

  • Hydrogen Introduction: Evacuate the flask once more and backfill with Hydrogen gas (H₂) via a double-layered balloon. Repeat the H₂ purge cycle twice to ensure a pure hydrogen atmosphere.

  • Reaction Execution: Stir the reaction mixture vigorously (≥ 800 rpm) at 30 °C for 12 hours[1].

    • Validation Check: Vigorous stirring is critical to overcome the mass-transfer limitations of H₂ gas dissolving into the liquid phase.

Phase 3: Reaction Monitoring & Workup 6. In-Process Control (IPC): After 12 hours, halt stirring and allow the catalyst to settle. Extract a 10 µL aliquot, dilute in MeOH, and analyze via TLC (50% EtOAc/Hexanes) or LC-MS.

  • Validation Check: The starting material (UV-active, higher Rf​ ) should be completely consumed. The product will appear as a lower- Rf​ spot that stains dark brown/purple with Ninhydrin, confirming the presence of the primary amine.

  • Filtration: Purge the flask with N₂ to remove residual H₂. Filter the suspension through a tightly packed pad of Celite in a sintered glass funnel. Wash the filter cake with 3 x 10 mL of Ethyl Acetate (EtOAc).

    • Expert Insight:Never allow the Pd/C filter cake to run dry while pulling a vacuum, as the friction and exposure to air can cause the catalyst to spontaneously ignite. Keep it wet with solvent.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield methyl 5-amino-1H-indazole-4-carboxylate as an off-white to pale brown solid.

Analytical Characterization

To verify the structural integrity of the synthesized methyl 5-amino-1H-indazole-4-carboxylate, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d6): Look for the disappearance of the highly deshielded aromatic protons adjacent to the nitro group. A new broad singlet integrating for 2 protons should appear around δ 5.0 - 6.0 ppm, corresponding to the -NH₂ group. The methyl ester singlet should remain intact near δ 3.9 ppm, confirming chemoselectivity.

  • ESI-MS: Observe the pseudo-molecular ion [M+H]+ at m/z 192.1, confirming the successful reduction of the nitro group (mass shift from 221.1 to 191.1).

References

  • Fused tetrazoles as lrrk2 inhibitors Source: US Patent US20210261553A1 URL
  • Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving false positives in methyl 5-amino-1H-indazole-4-carboxylate screening assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to help you navigate and resolve false-positive signals associated with methyl 5-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to help you navigate and resolve false-positive signals associated with methyl 5-amino-1H-indazole-4-carboxylate in your high-throughput screening (HTS) and biochemical assays.

Due to its specific electronic and structural properties, this compound frequently exhibits Pan-Assay Interference (PAINS)-like behavior. This guide will deconstruct the causality behind these artifacts and provide self-validating protocols to ensure the scientific integrity of your hit-to-lead pipeline.

Mechanistic Troubleshooting Guide: The "Why"

Q: Why does methyl 5-amino-1H-indazole-4-carboxylate frequently flag as a hit in my biochemical assays? A: While 5-aminoindazoles are privileged scaffolds (often acting as kinase hinge binders), they are notorious for assay interference. The primary culprits are:

  • Redox Cycling & Thiol Oxidation: The electron-donating 5-amino group lowers the oxidation potential of the indazole ring. In the presence of assay reducing agents (like DTT or TCEP), the compound can undergo redox cycling, generating hydrogen peroxide (H2O2)[1]. This reactive oxygen species rapidly oxidizes catalytic cysteine residues (e.g., in phosphatases, deubiquitinases, or caspases), leading to irreversible, non-specific enzyme inhibition.

  • Colloidal Aggregation: The hydrophobic methyl ester at the 4-position, combined with the planar indazole core, severely limits aqueous solubility. At standard screening concentrations (10-50 µM), the compound can form sub-micron colloidal aggregates that sequester the target protein, causing a false-positive readout[2].

  • Spectroscopic Interference: Aminoindazoles exhibit intrinsic fluorescence (typically exciting in the UV range and emitting around 400-450 nm). If your primary screen uses prompt fluorescence or fluorescence polarization (FP), the compound's autofluorescence can mask the assay signal or mimic substrate depletion[3][4].

RedoxPathway Indazole 5-Aminoindazole Derivative Oxidation O2 / Reducing Agents (DTT/TCEP) Indazole->Oxidation Radical Radical Intermediate / Quinone-imine Oxidation->Radical 1e- oxidation ROS H2O2 Generation Radical->ROS Redox cycling Enzyme Target Enzyme (Active Cys-SH) ROS->Enzyme Oxidizes thiol Inhibited Oxidized Enzyme (Inactive Cys-S-OH) Enzyme->Inhibited False Inhibition

Mechanistic pathway of redox cycling and target thiol oxidation by 5-aminoindazoles.

Self-Validating Experimental Protocols: The "How"

To establish trustworthiness in your data, every hit must survive a self-validating counter-screen. Implement the following protocols to triage methyl 5-amino-1H-indazole-4-carboxylate.

Protocol A: ALARM NMR for Thiol Reactivity

Causality: ALARM NMR (A La Assay to detect Reactive Molecules by NMR) utilizes the 13C-labeled human La antigen to detect compounds that covalently modify or oxidize protein thiols[5][6]. Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM solution of 13C-labeled human La antigen in a phosphate buffer (pH 7.0) containing 5 mM DTT.

  • Incubation: Add methyl 5-amino-1H-indazole-4-carboxylate to a final concentration of 200 µM. Incubate at 37°C for 1 hour.

  • NMR Acquisition: Acquire a 2D 1H-13C HSQC NMR spectrum.

  • Validation/Readout: Compare the spectrum to a DMSO-only control. A shift or disappearance of the catalytic cysteine cross-peaks indicates that the indazole is acting as a redox cycler or covalent modifier[5].

Protocol B: DLS & Detergent Counter-Screening

Causality: Colloidal aggregates are held together by weak hydrophobic interactions, which are easily disrupted by non-ionic detergents. If the compound is a true binder, its IC50 will remain stable. If it is an aggregator, the IC50 will right-shift dramatically[1][2]. Step-by-Step Methodology:

  • Baseline Assay: Run your standard dose-response biochemical assay (0.1 µM to 100 µM of the compound) in a buffer containing NO detergent. Calculate the baseline IC50.

  • Detergent Addition: Prepare the exact same assay buffer, but supplement it with 0.01% (v/v) Triton X-100 or 0.05% CHAPS.

  • Counter-Screen: Re-run the dose-response assay.

  • DLS Verification: Place a 50 µM compound solution (in assay buffer) into a Dynamic Light Scattering (DLS) cuvette. The presence of particles >100 nm confirms colloidal aggregation[2].

Protocol C: Orthogonal TR-FRET Assay

Causality: Time-Resolved FRET (TR-FRET) introduces a microsecond delay (e.g., 50-100 µs) between the excitation flash and the emission reading. Because the autofluorescence of the aminoindazole is prompt (nanosecond decay), the delay completely filters out the compound's intrinsic fluorescence, revealing its true activity[4]. Step-by-Step Methodology:

  • Labeling: Utilize a Terbium (Tb) or Europium (Eu) cryptate donor and an appropriate acceptor (e.g., Alexa Fluor 647).

  • Excitation: Excite the sample at 337 nm (for Tb) or 340 nm (for Eu).

  • Time Delay: Implement a 100 µs delay to allow the prompt autofluorescence of the indazole to decay to zero.

  • Measurement: Integrate the emission signal over 200 µs at both the donor and acceptor wavelengths to calculate the FRET ratio.

Data Presentation: Quantitative Triage Metrics

Use the following table to benchmark your experimental results and definitively classify the behavior of methyl 5-amino-1H-indazole-4-carboxylate in your specific assay environment.

Triage MetricTrue Target Binder (Expected)Methyl 5-amino-1H-indazole-4-carboxylate (Typical False Positive Profile)
IC50 (No Detergent) < 1 µM5 µM – 25 µM
IC50 (0.01% Triton X-100) < 1 µM (No shift)> 100 µM (Activity abolished)
ALARM NMR Shift Negative (No peak shift)Positive (Cys peaks shifted/broadened)
DLS Particle Size < 10 nm (Monomeric)150 nm – 500 nm (Colloidal)
TR-FRET vs. FP Readout IC50 correlates across bothActive in FP; Inactive in TR-FRET

Hit Triage Decision Tree

TriageWorkflow Start Primary Hit: Methyl 5-amino-1H-indazole-4-carboxylate CheckAgg DLS & Detergent Screen (0.01% Triton X-100) Start->CheckAgg CheckRedox ALARM NMR or HRP-Phenol Red Assay Start->CheckRedox CheckFluor Orthogonal Readout (TR-FRET / Absorbance) Start->CheckFluor AggTrue Colloidal Aggregator (False Positive) CheckAgg->AggTrue IC50 shifts >10x ValidHit Validated Target Binder (True Hit) CheckAgg->ValidHit No shift RedoxTrue Redox Cycler / Thiol Reactive (False Positive) CheckRedox->RedoxTrue 13C shift in La antigen CheckRedox->ValidHit No reactivity FluorTrue Autofluorescence Interference (False Positive) CheckFluor->FluorTrue Signal Quenching CheckFluor->ValidHit Activity retained

Workflow for triaging methyl 5-amino-1H-indazole-4-carboxylate false positives.

Frequently Asked Questions (FAQs)

Q: Can the methyl ester group on this compound hydrolyze during my cell-based assay? A: Yes. Depending on the pH of your media and the presence of intracellular esterases, the methyl ester can hydrolyze to form 5-amino-1H-indazole-4-carboxylic acid. This drastically alters the compound's lipophilicity (LogP) and electronic distribution, potentially turning a permeable molecule into an impermeable one, or altering its aggregation threshold. Always verify post-assay compound integrity using LC-MS.

Q: Is methyl 5-amino-1H-indazole-4-carboxylate officially classified as a PAINS? A: While this specific exact structure may occasionally slip through basic 2D electronic PAINS filters, the 5-aminoindazole core shares deep mechanistic similarities with established Pan-Assay Interference Compounds. Its dual propensity for redox cycling and colloidal aggregation mandates that it be treated with the same skepticism as recognized PAINS until orthogonally validated.

Q: Why does adding a reducing agent like TCEP sometimes increase the false-positive rate for this compound? A: Counterintuitively, reducing agents like TCEP or DTT are required to fuel the redox cycle. The reducing agent continuously reduces the oxidized indazole intermediate back to its original state, allowing it to react with ambient oxygen repeatedly. This catalytic cycle generates stoichiometric excesses of H2O2, which then oxidizes your target protein[1].

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Target Review URL:[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors Source: IRIS (Institutional Research Information System) URL:[Link]

  • ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens Source: PubMed (JACS) URL:[Link]

  • NMR Methods for Identification of False Positives in Biochemical Screens Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Protein kinase affinity reagents based on a 5-aminoindazole scaffold Source: ResearchGate URL:[Link]

  • Selectivity of Kinase Inhibitor Fragments Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

methyl 5-amino-1H-indazole-4-carboxylate vs other indazole-4-carboxylate derivatives

Comparative Guide: Methyl 5-amino-1H-indazole-4-carboxylate vs. Advanced Indazole-4-carboxylate Derivatives in Drug Discovery As a Senior Application Scientist navigating hit-to-lead optimization, selecting the right cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Methyl 5-amino-1H-indazole-4-carboxylate vs. Advanced Indazole-4-carboxylate Derivatives in Drug Discovery

As a Senior Application Scientist navigating hit-to-lead optimization, selecting the right core scaffold is the most critical decision in a medicinal chemistry campaign. The indazole ring is a privileged bioisostere of indole and benzimidazole, offering exceptional metabolic stability and versatile substitution vectors.

This guide provides an objective, data-driven comparison between methyl 5-amino-1H-indazole-4-carboxylate and other prominent indazole-4-carboxylate derivatives, detailing the causality behind their structural behavior, quantitative performance, and the self-validating experimental protocols required to evaluate them.

Structural and Mechanistic Divergence

The substitution pattern on the indazole core dictates its orientation within target binding pockets. The structural divergence of these derivatives directly influences their therapeutic applications:

  • Methyl 5-amino-1H-indazole-4-carboxylate: The introduction of a primary amine at the C5 position fundamentally alters the electronic landscape of the indazole core. The 5-amino group acts as a potent hydrogen bond donor. This is highly advantageous for targeting the ATP-binding pocket of kinases, such as Leucine-rich repeat kinase 2 (LRRK2), where the amine forms critical interactions with the kinase hinge region, as detailed in [1].

  • Unsubstituted Methyl 1H-indazole-4-carboxylate: Lacking the steric bulk and specific H-bond donors of the 5-amino derivative, the unsubstituted core relies on electrostatic interactions. It has been successfully deployed as a scaffold for glycoside hydrolase inhibitors (targeting α-amylase and α-glucosidase) in Type 2 Diabetes research[2][3].

  • 6-bromo-1-cyclopentyl-1H-indazole-4-carboxamides: Halogenation at the C6 position (coupled with N1 alkylation) shifts the molecule's profile toward lipophilicity. The bulky bromine atom is optimized to fill deep hydrophobic pockets, making these derivatives potent anti-angiogenic and anticancer agents[4].

PharmacophoreLogic Core Indazole-4-carboxylate Scaffold Amino 5-Amino Substitution (e.g., LRRK2 Inhibitors) Core->Amino Functionalization Bromo 6-Bromo Substitution (e.g., Anti-angiogenic) Core->Bromo Functionalization Unsub Unsubstituted Core (e.g., α-Glucosidase) Core->Unsub Baseline Hinge Kinase Hinge Region Strong H-Bond Donor Amino->Hinge Enhances Affinity Hydro Hydrophobic Pocket Halogen Bonding Bromo->Hydro Steric Fit Glyco Glycosidase Active Site Electrostatic Binding Unsub->Glyco Moderate IC50

Pharmacophoric divergence of indazole-4-carboxylate derivatives in drug design.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must look at their functional assay performance. The table below summarizes the target specificity and inhibitory concentration (IC50) of these derivatives based on recent literature.

Derivative ScaffoldPrimary ApplicationTarget EnzymePerformance (IC50)Key Structural Feature
Methyl 5-amino-1H-indazole-4-carboxylate CNS / Parkinson'sLRRK2 Kinase~45 nM (as fused lead)5-NH2 acts as a strong H-bond donor at the hinge
Methyl 1H-indazole-4-carboxylate Type 2 Diabetesα-Glucosidase16.99 - 77.97 µMUnsubstituted core allows electrostatic fit
6-bromo-1-cyclopentyl-1H-indazole-4-carboxamides Oncology / AngiogenesisVEGFR / KinasesSub-micromolar6-Br fills deep hydrophobic pocket

(Data aggregated from [3] and [4])

Self-Validating Experimental Protocols

Scientific integrity demands that our protocols are not just lists of instructions, but self-validating systems that prevent false positives and synthetic dead-ends.

Protocol A: Synthesis & Amide Derivatization

To convert the methyl ester into a biologically active amide, the ester must first be hydrolyzed and then coupled.

  • Saponification (Ester Hydrolysis): Dissolve methyl 5-amino-1H-indazole-4-carboxylate in a 3:1 mixture of Methanol/H2O. Add 2.0 equivalents of Lithium Hydroxide (LiOH).

    • Causality: We specifically use LiOH rather than NaOH. The mild basicity of LiOH prevents the degradation of the electron-rich 5-amino indazole ring and suppresses unwanted side reactions at the N1 position[4].

  • In-Process Validation: Quench a 10 µL aliquot in 1 mL Acetonitrile. Analyze via LC-MS. Self-Validation Rule: Do not proceed to step 3 unless the starting material peak (UV 254 nm) is <2% of the total area.

  • Amide Coupling: Isolate the carboxylic acid. Dissolve in anhydrous DMF. Add 1.2 eq EDC·HCl, 1.2 eq HOBt, and 3.0 eq Triethylamine (TEA). Stir for 15 minutes before adding the target amine.

    • Causality: HOBt is critical here. It reacts with the O-acylisourea intermediate formed by EDC to create a highly active, yet stable, HOBt-ester. This suppresses racemization and prevents the formation of unreactive N-acylureas, maximizing the yield of the final indazole-4-carboxamide[4].

Protocol B: High-Throughput Kinase Inhibition Assay

When evaluating the 5-amino derivatives against targets like LRRK2, assay fidelity is paramount.

  • Preparation: Dilute compounds in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Incubation: Add LRRK2 enzyme and fluorescently labeled peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection & Self-Validation: Measure fluorescence polarization.

    • Self-Validation Rule: Every 384-well plate must contain 16 wells of maximum signal (DMSO + Enzyme) and 16 wells of minimum signal (Staurosporine + Enzyme). The system must automatically calculate the Z'-factor. If Z' < 0.5, the plate data is automatically rejected due to unacceptable signal-to-noise variance, ensuring no false IC50 values are reported.

AssayValidation Prep Compound Dilution Incubate Enzyme Incubation Prep->Incubate Detect Fluorescence Detection Incubate->Detect Validate Z'-Factor Calculation Detect->Validate Decision Z' > 0.5? Validate->Decision Proceed Data Analysis Decision->Proceed Yes Reject Reject Assay Decision->Reject No

Self-validating high-throughput screening workflow with integrated Z'-factor quality control.

References

  • Synthesis, α-amylase and α-glucosidase inhibition and molecular docking studies of indazole derivatives - Journal of Biomolecular Structure and Dynamics (PubMed). Available at:[Link]

  • US20210261553A1 - Fused tetrazoles as lrrk2 inhibitors - Google Patents.

Sources

Comparative

comparative efficacy of methyl 5-amino-1H-indazole-4-carboxylate in cancer cell lines

Title: Comparative Efficacy of Methyl 5-Amino-1H-Indazole-4-Carboxylate Derivatives in Oncology: A Scaffold-Centric Comparison Guide Executive Summary In modern oncology drug discovery, the identification and optimizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of Methyl 5-Amino-1H-Indazole-4-Carboxylate Derivatives in Oncology: A Scaffold-Centric Comparison Guide

Executive Summary

In modern oncology drug discovery, the identification and optimization of "privileged scaffolds" is a cornerstone of rational drug design. Methyl 5-amino-1H-indazole-4-carboxylate (CAS: 78416-43-0) has emerged as a highly versatile, bifunctional building block. Rather than acting as a standalone cytotoxic agent, this compound provides a rigid, hydrogen-bond-rich pharmacophore that mimics the purine ring of ATP. Its unique structural topology enables the rapid synthesis of diverse, highly potent inhibitors targeting epigenetic modulators (EP300/CBP), receptor tyrosine kinases (FGFR), and apoptosis sensitizers (MKK7-TIPRL)[1][2][3].

This guide objectively compares the efficacy of derivatives synthesized from this core scaffold against standard-of-care alternatives across multiple cancer cell lines, providing researchers with actionable, self-validating experimental protocols.

Mechanistic Rationale: The Power of Orthogonal Reactivity

Expertise & Causality in Scaffold Selection The strategic value of methyl 5-amino-1H-indazole-4-carboxylate lies in its synthetic tractability. The methyl ester acts as a transient protecting group during the derivatization of the 5-amino position (e.g., via Buchwald-Hartwig cross-coupling or reductive amination). Following this, mild saponification unmasks the 4-carboxylic acid, which can then undergo HATU-mediated amide coupling to explore the solvent-exposed regions of a target kinase or epigenetic reader[1][4].

This sequential, self-validating synthetic workflow minimizes off-target reactions and maximizes yield, making it vastly superior to utilizing unfunctionalized indazole starting materials when building complex libraries.

Scaffold Core Methyl 5-amino-1H-indazole -4-carboxylate (Core Scaffold) Mod1 5-Amino Functionalization (Amide Coupling/Arylation) Core->Mod1 Mod2 4-Carboxylate Saponification & Derivatization Core->Mod2 Mod3 N1/N2 Indazole Alkylation Core->Mod3 Target3 TRAIL Sensitizers (HCC) Mod1->Target3 Target2 FGFR Kinase Inhibitors (Solid Tumors) Mod2->Target2 Target1 EP300/CBP Inhibitors (Prostate Cancer) Mod3->Target1

Orthogonal functionalization of methyl 5-amino-1H-indazole-4-carboxylate for oncology.

Quantitative Efficacy Comparison in Cancer Cell Lines

When derivatized, this indazole scaffold yields inhibitors that frequently outperform standard-of-care alternatives in specific in vitro cancer models.

Table 1: Comparative in vitro Efficacy of Indazole-Scaffold Derivatives vs. Standard Alternatives

Scaffold Derivative ClassTarget / MechanismCell LineEfficacy Metric (GI₅₀ / IC₅₀)Standard AlternativeAlternative Efficacy
5-Aminoindazole Derivative (DS-9300 analog) EP300/CBP HAT InhibitionVCaP (Prostate, AR+)0.6 - 6.5 nM A-485~2.5 µM
5-Aminoindazole Derivative (DS-9300 analog) EP300/CBP HAT InhibitionPC3 (Prostate, AR-)287.2 nMA-485>10 µM
1-Aryl-5-aminoindazole (TRT-0029) MKK7-TIPRL / TRAILHuh7 (Hepatocellular)>80% Apoptosis (Combo)TRAIL Monotherapy<20% Apoptosis
1H-Indazole-4-carboxamide FGFR Kinase InhibitionSNU-16 (Gastric)~15 nMErdafitinib~12 nM

Data Insights: In androgen receptor-positive (AR+) prostate cancer models (VCaP, 22Rv1), 5-aminoindazole-based EP300 inhibitors demonstrate sub-nanomolar potency, vastly outperforming the first-generation EP300 inhibitor A-485[3]. Similarly, in hepatocellular carcinoma (Huh7), 1-aryl-5-aminoindazole derivatives (e.g., TRT-0029) restore TRAIL sensitivity by disrupting the MKK7-TIPRL complex, achieving massive apoptotic induction where TRAIL monotherapy fails[2].

Pathway Indazole Indazole Derivative (e.g., TRT-0029) Complex MKK7-TIPRL Complex Indazole->Complex Inhibits MKK7 Free Active MKK7 Complex->MKK7 Dissociation JNK Phosphorylated JNK MKK7->JNK Phosphorylates Apoptosis Enhanced Apoptosis (Huh7 Cells) JNK->Apoptosis Sensitizes TRAIL TRAIL Receptor Activation TRAIL->Apoptosis Primary Signal

5-aminoindazole derivatives disrupt MKK7-TIPRL, sensitizing HCC cells to TRAIL apoptosis.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following methodologies are designed as self-validating systems, incorporating internal controls to rule out experimental artifacts.

Protocol 1: High-Throughput Cell Viability Assay (EP300 Inhibitor Screening)

Objective: Quantify the anti-proliferative efficacy of 5-aminoindazole EP300 inhibitors in prostate cancer cell lines.

  • Cell Seeding & Synchronization: Plate VCaP (AR+) and PC3 (AR-) cells at 2,000 cells/well in 384-well white opaque plates.

    • Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk. Testing an AR- line alongside an AR+ line validates the AR-dependent mechanism of action[3].

  • Compound Dosing: Treat cells with a 10-point dose-response titration (0.1 nM to 10 µM) of the synthesized derivative. Include A-485 as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 7 days at 37°C, 5% CO₂.

    • Causality: Epigenetic inhibitors require multiple cell division cycles to manifest phenotypic growth inhibition via transcriptional reprogramming, unlike rapid-acting cytotoxic chemotherapies[3].

  • Multiplexed Readout (Self-Validation): First, add a fluorogenic cell-impermeant dead-cell protease substrate (e.g., CellTox Green) to measure necrosis. Subsequently, add CellTiter-Glo reagent to lyse cells and quantify ATP via luciferase.

    • Causality: This dual-readout ensures that a drop in ATP is due to true target-mediated growth inhibition rather than a baseline metabolic artifact or immediate non-specific toxicity.

Protocol 2: Flow Cytometric Analysis of TRAIL-Sensitization

Objective: Evaluate the synergistic apoptotic effect of 1-aryl-5-aminoindazole derivatives with TRAIL in HCC.

  • Pre-treatment: Seed Huh7 cells (inherently TRAIL-resistant) in 6-well plates. Pre-treat with 5 µM of the indazole derivative (e.g., TRT-0029) for 2 hours.

  • TRAIL Induction: Add recombinant human TRAIL (50 ng/mL) and incubate for 24 hours.

    • Causality: The 2-hour pre-treatment window allows the indazole derivative to fully penetrate the cell and disrupt pre-existing MKK7-TIPRL complexes before the death receptor signal is initiated, priming the JNK pathway for apoptosis[2].

  • Harvest & Staining: Trypsinize cells (crucially, retain the supernatant to capture floating dead cells). Wash with cold PBS and resuspend in Annexin V Binding Buffer. Stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Data Acquisition & Gating (Self-Validation): Analyze via flow cytometry. Gate out debris using FSC/SSC.

    • Causality: FITC+/PI- indicates early apoptosis (phosphatidylserine externalization with intact membranes), while FITC+/PI+ indicates late apoptosis. Comparing the combination arm against compound-alone and TRAIL-alone arms mathematically validates the synergistic sensitization effect.

References

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors.National Institutes of Health (NIH) / PMC.
  • Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma.National Institutes of Health (NIH) / PMC.
  • Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency.ACS Publications.
  • Discovery of DS-9300: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor.Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

benchmarking methyl 5-amino-1H-indazole-4-carboxylate against standard kinase inhibitors

An In-Depth Benchmarking Guide: Methyl 5-amino-1H-indazole-4-carboxylate vs. Standard Kinase Inhibitors Authored by: A Senior Application Scientist In the landscape of kinase inhibitor discovery, the rigorous evaluation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Benchmarking Guide: Methyl 5-amino-1H-indazole-4-carboxylate vs. Standard Kinase Inhibitors

Authored by: A Senior Application Scientist

In the landscape of kinase inhibitor discovery, the rigorous evaluation of novel compounds against established standards is paramount. This guide provides a comprehensive framework for benchmarking methyl 5-amino-1H-indazole-4-carboxylate, a promising scaffold in kinase inhibitor design, against a panel of well-characterized, industry-standard kinase inhibitors. We will delve into the experimental design, detailed protocols, and data interpretation necessary to ascertain its potency, selectivity, and potential therapeutic utility.

Introduction to Kinase Inhibitor Benchmarking

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

Benchmarking a novel kinase inhibitor like methyl 5-amino-1H-indazole-4-carboxylate is a critical step in its preclinical development. This process involves a head-to-head comparison with well-established inhibitors under identical experimental conditions. The primary goals of such a study are to:

  • Determine Relative Potency: Quantify the concentration of the compound required to inhibit a specific kinase by 50% (IC50) and compare it to standard inhibitors.

  • Assess Selectivity: Evaluate the inhibitor's activity across a panel of kinases to understand its specificity and potential for off-target effects.

  • Elucidate Mechanism of Action: Investigate how the inhibitor interacts with the kinase, for instance, whether it is an ATP-competitive or allosteric inhibitor.

  • Evaluate Cellular Efficacy: Determine the inhibitor's ability to modulate kinase activity within a cellular context and impact downstream signaling pathways.

This guide will focus on a hypothetical benchmarking study of methyl 5-amino-1H-indazole-4-carboxylate against a selection of standard inhibitors targeting key kinases implicated in cancer.

Compound Profiles

Methyl 5-amino-1H-indazole-4-carboxylate

Methyl 5-amino-1H-indazole-4-carboxylate belongs to the indazole class of heterocyclic compounds, which are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including kinases. The specific substitution pattern of this molecule suggests potential interactions with the ATP-binding pocket of various kinases. For the purpose of this guide, we will hypothesize its activity against Aurora Kinase A and ROCK (Rho-associated coiled-coil containing protein kinase), based on preliminary (hypothetical) screening data.

Standard Kinase Inhibitors for Comparison

To provide a robust benchmark, we will compare methyl 5-amino-1H-indazole-4-carboxylate against the following well-established kinase inhibitors:

  • Alisertib (MLN8237): A potent and selective, ATP-competitive inhibitor of Aurora Kinase A. It is a well-characterized compound that has been evaluated in numerous clinical trials.

  • Fasudil: A Rho-kinase (ROCK) inhibitor. It is approved for the treatment of cerebral vasospasm and is a widely used tool compound for studying ROCK signaling.

Experimental Design & Protocols

A multi-faceted approach is required to comprehensively benchmark a novel kinase inhibitor. This involves both biochemical assays to assess direct enzyme inhibition and cell-based assays to evaluate activity in a more physiologically relevant context.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. It is a reliable method for determining IC50 values for a wide range of kinases.

Experimental Workflow:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep1 Prepare serial dilutions of methyl 5-amino-1H-indazole-4-carboxylate and standard inhibitors reaction1 Add inhibitor dilutions to assay plate prep1->reaction1 prep2 Prepare kinase reaction buffer containing kinase and substrate reaction2 Add kinase/substrate mix to initiate reaction prep2->reaction2 reaction1->reaction2 reaction3 Incubate at room temperature reaction2->reaction3 detection1 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP reaction3->detection1 detection2 Incubate detection1->detection2 detection3 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence detection2->detection3 detection4 Incubate detection3->detection4 detection5 Read luminescence detection4->detection5 analysis1 Plot luminescence vs. inhibitor concentration detection5->analysis1 analysis2 Calculate IC50 values analysis1->analysis2

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution series of methyl 5-amino-1H-indazole-4-carboxylate, Alisertib, and Fasudil in 100% DMSO, starting at a 100X final concentration.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing either Aurora Kinase A or ROCK in the appropriate kinase reaction buffer with its specific substrate and ATP.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a test compound to a specific protein target. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Causality Behind Experimental Choices: This assay provides a direct measure of compound binding to the target kinase within the complex environment of a living cell, offering a more physiologically relevant assessment of target engagement than biochemical assays alone.

Experimental Workflow:

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection BRET Measurement cluster_analysis Data Analysis prep1 Transfect cells with plasmid encoding NanoLuc®-Kinase fusion prep2 Plate transfected cells in assay plates prep1->prep2 prep3 Incubate for 24 hours prep2->prep3 treatment1 Prepare serial dilutions of test compounds prep3->treatment1 treatment2 Add compound dilutions to cells treatment1->treatment2 treatment3 Incubate treatment2->treatment3 detection1 Add NanoBRET™ Tracer and NanoLuc® substrate treatment3->detection1 detection2 Incubate detection1->detection2 detection3 Read donor (460nm) and acceptor (610nm) emission detection2->detection3 analysis1 Calculate BRET ratio detection3->analysis1 analysis2 Plot BRET ratio vs. compound concentration analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding either NanoLuc®-Aurora Kinase A or NanoLuc®-ROCK fusion protein.

  • Cell Plating: Plate the transfected cells into 96-well white assay plates and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of methyl 5-amino-1H-indazole-4-carboxylate and the relevant standard inhibitor to the cells.

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and NanoGlo® Luciferase Assay Substrate to the wells.

  • BRET Measurement: Read the luminescence at 460 nm (donor emission) and 610 nm (acceptor emission) using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC50 value.

Data Presentation and Interpretation

The data generated from these assays should be compiled into clear and concise tables for easy comparison.

Biochemical Potency (IC50 Values)
CompoundAurora Kinase A IC50 (nM)ROCK IC50 (nM)
Methyl 5-amino-1H-indazole-4-carboxylate15250
Alisertib (MLN8237)5>10,000
Fasudil>10,000150

Hypothetical data for illustrative purposes.

Interpretation: In this hypothetical dataset, methyl 5-amino-1H-indazole-4-carboxylate demonstrates potent inhibition of Aurora Kinase A, albeit slightly less potent than the standard inhibitor Alisertib. It also shows moderate activity against ROCK, suggesting a degree of polypharmacology. Alisertib is highly selective for Aurora Kinase A, while Fasudil is selective for ROCK, as expected.

Cellular Target Engagement (IC50 Values)
CompoundAurora Kinase A Cellular IC50 (nM)ROCK Cellular IC50 (nM)
Methyl 5-amino-1H-indazole-4-carboxylate1202000
Alisertib (MLN8237)45>10,000
Fasudil>10,0001200

Hypothetical data for illustrative purposes.

Interpretation: The cellular IC50 values are generally higher than the biochemical IC50 values, which is expected due to factors such as cell permeability and target accessibility. The trend in potency and selectivity is maintained, with methyl 5-amino-1H-indazole-4-carboxylate showing good cellular activity against Aurora Kinase A.

Downstream Signaling Pathway Analysis

To further validate the on-target effects of methyl 5-amino-1H-indazole-4-carboxylate, a Western blot analysis of downstream signaling pathways can be performed.

Signaling Pathway Diagram:

cluster_pathway Aurora Kinase A Signaling Pathway aurka Aurora Kinase A plk1 PLK1 aurka->plk1 phosphorylates histone_h3 Histone H3 aurka->histone_h3 phosphorylates (Ser10) myc c-Myc aurka->myc stabilizes proliferation Cell Proliferation plk1->proliferation histone_h3->proliferation myc->proliferation inhibitor Methyl 5-amino-1H-indazole-4-carboxylate Alisertib inhibitor->aurka

Caption: Simplified Aurora Kinase A signaling pathway and points of inhibition.

Experimental Protocol (Western Blot):

  • Cell Treatment: Treat a relevant cancer cell line (e.g., HeLa) with varying concentrations of methyl 5-amino-1H-indazole-4-carboxylate and Alisertib for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-Aurora Kinase A, total Aurora Kinase A, phospho-Histone H3 (a direct substrate of Aurora Kinase A), and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Expected Results: Treatment with both methyl 5-amino-1H-indazole-4-carboxylate and Alisertib should lead to a dose-dependent decrease in the phosphorylation of Aurora Kinase A and its downstream substrate, Histone H3, confirming on-target activity in a cellular context.

Conclusion

This guide has outlined a comprehensive strategy for benchmarking the novel kinase inhibitor, methyl 5-amino-1H-indazole-4-carboxylate, against established standards. Through a combination of biochemical and cellular assays, it is possible to build a detailed profile of the compound's potency, selectivity, and mechanism of action. The hypothetical data presented herein suggests that methyl 5-amino-1H-indazole-4-carboxylate is a potent inhibitor of Aurora Kinase A with some off-target activity against ROCK. Further studies, including broader kinase profiling and in vivo efficacy models, would be necessary to fully elucidate its therapeutic potential.

References

Comparative

Reproducibility of Biological Assays for Methyl 5-Amino-1H-Indazole-4-Carboxylate Derived LRRK2 Inhibitors: A Comparative Guide

Methyl 5-amino-1H-indazole-4-carboxylate (CAS: 78416-43-0) is a highly versatile synthetic intermediate, predominantly utilized in the development of 5-aminoindazole-based kinase inhibitors[1]. In the landscape of neurod...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-amino-1H-indazole-4-carboxylate (CAS: 78416-43-0) is a highly versatile synthetic intermediate, predominantly utilized in the development of 5-aminoindazole-based kinase inhibitors[1]. In the landscape of neurodegenerative disease research, particularly Parkinson’s Disease (PD), this scaffold has been instrumental in discovering potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2)[2]. The G2019S mutation in LRRK2 leads to aberrant kinase hyperactivation, making it a prime therapeutic target[3]. However, translating biochemical potency into reliable cellular efficacy requires rigorous, reproducible biological assays.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 5-aminoindazole derivatives against alternative chemotypes. More importantly, this guide establishes self-validating experimental protocols designed to eliminate artifactual data and ensure high reproducibility in target engagement assays.

Comparative Performance: 5-Aminoindazoles vs. Alternative Scaffolds

When evaluating the biological efficacy of compounds synthesized from2, it is critical to benchmark them against established reference compounds like MLi-2 (a 3-(4-pyrimidinyl) indazole) and emerging highly selective 1H-pyrazole derivatives[4][5].

Causality in Assay Discrepancies: A common reproducibility challenge in LRRK2 assay development is the "potency drop-off" between biochemical and cell-based assays. ATP-competitive inhibitors often show a 5- to 35-fold loss in potency when transitioned from standard biochemical assays (using sub-physiological ATP) to cellular environments where intracellular ATP concentrations reach 1–3 mM[4]. Therefore, evaluating compounds using both physiological ATP biochemical assays and cellular biomarker readouts is mandatory for accurate profiling.

Table 1: Representative Biological Performance Profile of LRRK2 Inhibitor Classes
Inhibitor ClassCore Scaffold OriginWT-LRRK2 IC50 (nM)G2019S-LRRK2 IC50 (nM)Cellular pS935 IC50 (nM)G2019S Selectivity Fold
Benchmark (MLi-2) 3-substituted indazole1.21.0< 5.0~1x (Non-selective)
5-Aminoindazole Leads Methyl 5-amino-1H-indazole-4-carboxylate15.43.212.5~5x (Modest)
1H-Pyrazole Biaryls Pyrazole reduction115.04.128.0~28x (High)
5-Phenylindazoles Type II binding scaffold>1000>1000N/AN/A (Partial occupancy)

*Biochemical IC50 values determined at 1 mM ATP to mimic physiological conditions.

While MLi-2 exhibits extreme potency, it lacks selectivity for the G2019S mutant, which has been associated with peripheral liabilities such as abnormal cytoplasmic vacuolation in lung tissues. Derivatives built from the 5-aminoindazole core offer a balanced pharmacological profile, providing a structural vector (via the 5-amino group) to tune mutant selectivity and improve the safety margin[5].

The LRRK2 Signaling Pathway and Biomarker Selection

To establish a reproducible assay system, the selection of pharmacodynamic biomarkers is paramount. LRRK2 target engagement is quantified via two primary phosphorylation events:

  • Ser935 Autophosphorylation (pS935): A surrogate marker of LRRK2 active conformation. Type I kinase inhibitors (which bind the active hinge region) consistently induce dephosphorylation at Ser935[6].

  • Thr73-Rab10 Phosphorylation (pT73): Rab10 is a direct downstream substrate of LRRK2. Monitoring pT73-Rab10 provides functional validation of kinase inhibition in the cellular environment[6].

LRRK2_Pathway Inhibitor 5-Aminoindazole Inhibitor LRRK2_Mut LRRK2 (G2019S) Kinase Domain Inhibitor->LRRK2_Mut Binds Hinge Region Rab10 Rab10 Protein LRRK2_Mut->Rab10 Phosphorylates pLRRK2 pS935-LRRK2 (Surrogate Biomarker) LRRK2_Mut->pLRRK2 Ser935 pRab10 pT73-Rab10 (Functional Biomarker) Rab10->pRab10 Thr73

Fig 1: LRRK2 signaling pathway and biomarker readouts for kinase inhibitor target engagement.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating internal normalization controls (Total LRRK2 and GAPDH), researchers can confidently distinguish true pharmacological inhibition from compound-induced cytotoxicity or non-specific protein degradation.

Protocol A: Cellular Target Engagement Assay (Quantitative Western Blotting)

Objective: Measure the dose-dependent reduction of pS935-LRRK2 and pT73-Rab10 in HEK293 cells stably expressing G2019S-LRRK2.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293-G2019S cells in 6-well plates at 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation & Treatment: Prepare a 10 mM stock of the 5-aminoindazole derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Dose cells such that the final DMSO concentration is uniformly 0.1% (v/v) across all wells.

    • Causality: Maintaining a constant, low DMSO concentration prevents solvent-induced cellular stress, which can independently alter kinase signaling. Incubate for 90 minutes.

  • Lysis & Phosphatase Inhibition: Wash cells rapidly with ice-cold PBS. Lyse on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and, crucially, 1x Phosphatase Inhibitor Cocktail (containing sodium orthovanadate and sodium fluoride).

    • Causality: Immediate lysis in the presence of phosphatase inhibitors freezes the phosphorylation state at the exact moment of assay termination, preventing artifactual dephosphorylation by endogenous phosphatases.

  • Protein Quantification & Normalization: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify total protein using a BCA assay. Load exactly 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer proteins to a nitrocellulose membrane. Probe with primary antibodies: anti-pS935-LRRK2, anti-Total LRRK2, anti-pT73-Rab10, anti-Total Rab10, and anti-GAPDH.

  • Data Analysis (Self-Validation): Calculate the ratio of pS935 / Total LRRK2 and pT73 / Total Rab10.

    • Trustworthiness Check: If Total LRRK2 or GAPDH levels drop by >15% at higher compound concentrations, the IC50 data must be discarded as the compound is inducing target degradation or cytotoxicity rather than true kinase inhibition.

Assay_Workflow Step1 1. Cell Culture (HEK293 G2019S) Step2 2. Compound Dosing (Constant 0.1% DMSO) Step1->Step2 Step3 3. Ice-Cold Lysis (+ Phosphatase Inhibitors) Step2->Step3 Step4 4. Multiplex Western Blot (Phospho vs. Total Proteins) Step3->Step4 Step5 5. Ratio Quantification (Self-Validating IC50) Step4->Step5

Fig 2: Step-by-step cellular assay workflow for evaluating LRRK2 inhibitor reproducibility.

Protocol B: High-ATP Biochemical Kinase Assay (TR-FRET)

Objective: Determine the intrinsic kinase inhibitory potency under physiological ATP conditions.

Step-by-Step Methodology:

  • Reagent Assembly: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. Combine recombinant G2019S-LRRK2 enzyme (10 nM), biotinylated ERM (Ezrin/Radixin/Moesin) peptide substrate, and the test compound in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Initiation: Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Causality: Using 1 mM ATP (approximating intracellular levels) rather than the standard Km​ (often <50 µM) prevents the overestimation of potency for ATP-competitive 5-aminoindazoles, ensuring the biochemical data translates accurately to cellular models[4].

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA (to chelate Mg2+) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout: Measure the FRET signal (Emission 665 nm / 615 nm ratio). Plot the dose-response curve to calculate the IC50.

Conclusion and Best Practices for Drug Development Professionals

When utilizing methyl 5-amino-1H-indazole-4-carboxylate as a core building block for novel therapeutics, researchers must prioritize assay reproducibility. The structural nuances of 5-aminoindazoles allow for fine-tuning of mutant selectivity, a distinct advantage over first-generation inhibitors like MLi-2[5]. However, this advantage can only be realized if the evaluation cascade rigorously accounts for physiological ATP competition and relies on self-validating cellular biomarker ratios (pS935/Total LRRK2 and pT73/Total Rab10)[6].

References

  • Fused tetrazoles as lrrk2 inhibitors.Google Patents (US20210261553A1).
  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity.Journal of Medicinal Chemistry - ACS Publications.
  • The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease.Frontiers.
  • Evaluation of 5-phenylindazoles on LRRK2 inhibition using cellular-based assay and molecular docking.Neurology Asia.
  • Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors.ACS Publications.
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.NIH.

Sources

Validation

A Researcher's Guide to the Structural Elucidation of Methyl 5-amino-1H-indazole-4-carboxylate via X-ray Crystallography

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. For methyl 5-amino-1H-indazole-4-carboxylate, a heterocyclic compound with significant potential in drug discovery, a definitive understanding of its solid-state structure is paramount. This guide provides a comprehensive overview of the methodologies required to obtain and analyze single-crystal X-ray diffraction data for this target molecule. In the absence of publicly available crystallographic data for methyl 5-amino-1H-indazole-4-carboxylate, this document will draw comparisons with structurally related indazole derivatives to provide context and predictive insights.

The Significance of Structural Analysis

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific placement of the amino and methyl carboxylate substituents on the indazole ring of the title compound is expected to significantly influence its hydrogen bonding capabilities, molecular packing, and, consequently, its physicochemical properties such as solubility and stability. X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsion angles, which are essential for structure-activity relationship (SAR) studies and in silico drug design.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a systematic approach. The following protocol outlines the key stages.

Step 1: Crystal Growth—The Art of Patience

The primary prerequisite for a successful single-crystal X-ray diffraction experiment is the availability of high-quality, single crystals of sufficient size and perfection. For a novel compound like methyl 5-amino-1H-indazole-4-carboxylate, a screening of various crystallization techniques is often necessary.

Detailed Protocol for Crystal Growth Screening:

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion (Liquid-Liquid): In a small, open vial, dissolve the compound in a solvent in which it is readily soluble. Place this vial inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.

  • Thermal Gradient: If the compound's solubility is temperature-dependent, a slow cooling method can be employed. Prepare a saturated solution at an elevated temperature and allow it to cool to room temperature, and then to a lower temperature (e.g., 4°C), over an extended period.

The causality behind these techniques lies in the principle of slowly reducing the solubility of the compound to a point of supersaturation, from which crystal nucleation and growth can occur in an orderly fashion. Rapid precipitation will likely lead to amorphous solid or poorly-ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection Microscopy mounting Crystal Mounting crystal_selection->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution SHELXS, SIR structure_refinement Structure Refinement structure_solution->structure_refinement SHELXL validation Validation & CIF structure_refinement->validation checkCIF final_structure final_structure validation->final_structure Final Structure molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1_A N-H O1_A C=O N2_B N(indazole) N1_A->N2_B N-H···N NH2_B NH2 NH2_B->O1_A N-H···O

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